Product packaging for Z-FG-NHO-BzOME(Cat. No.:)

Z-FG-NHO-BzOME

Katalognummer: B12384120
Molekulargewicht: 505.5 g/mol
InChI-Schlüssel: MWMGBOYXKWUFNQ-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Z-FG-NHO-BzOME is a useful research compound. Its molecular formula is C27H27N3O7 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27N3O7 B12384120 Z-FG-NHO-BzOME

Eigenschaften

Molekularformel

C27H27N3O7

Molekulargewicht

505.5 g/mol

IUPAC-Name

[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] 4-methoxybenzoate

InChI

InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30-24(31)17-28-25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,32)(H,29,34)(H,30,31)/t23-/m0/s1

InChI-Schlüssel

MWMGBOYXKWUFNQ-QHCPKHFHSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative Caspase Inhibitor Z-FG-NHO-BzOME

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Z-FG-NHO-BzOME" is not found in the current chemical literature. This guide is based on the putative chemical structure derived from the systematic nomenclature and provides information on related compounds and methodologies.

Chemical Structure and Properties of this compound

Based on standard peptide chemistry nomenclature, the name this compound can be deconstructed as follows:

  • Z : A benzyloxycarbonyl protecting group at the N-terminus.

  • F : A phenylalanine residue.

  • G : A glycine residue.

  • NHO-BzOME : A C-terminal modification consisting of a hydroxylamine (-NH-O-) linked to a benzoyl methyl ester.

The putative chemical structure is:

Systematic Name: Methyl 4-((2-(2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)acetamido)oxy)benzoate

Molecular Formula: C₂₇H₂₇N₃O₇

Molecular Weight: 521.52 g/mol

SMILES String: COC(=O)c1ccc(ONC(=O)CNC(=O)C(Cc2ccccc2)NC(=O)OCc3ccccc3)cc1

Chemical Structure Diagram: Chemical structure of this compound (Note: This is a representation of the putative structure)

PropertyValueSource
Molecular Weight521.52 g/mol Calculated
LogP~3.5Estimated
Hydrogen Bond Donors3Calculated
Hydrogen Bond Acceptors8Calculated
Molar Refractivity~140 cm³Estimated
Polar Surface Area~145 ŲEstimated

Introduction to Dipeptide-Based Caspase Inhibitors

The putative structure of this compound, a Z-protected dipeptide with a reactive C-terminal group, is characteristic of a class of enzyme inhibitors targeting cysteine proteases, particularly caspases. Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1]

Dipeptide-based inhibitors have been shown to be effective cytoprotective agents in various models of apoptosis.[2] While tetrapeptide sequences often provide higher potency in cell-free assays, dipeptidic structures can exhibit superior in vivo properties, likely due to better cell permeability.[2] The general structure of such inhibitors can be divided into three key regions: an N-terminal protecting group (P4 position), a dipeptide core (P3-P2), and a reactive "warhead" group at the C-terminus (P1') that interacts with the active site of the enzyme.[3]

The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis and is frequently used in commercially available caspase inhibitors like Z-VAD-FMK.[1][2][3][4][5] The C-terminal modification, in this case, a hydroxylamine derivative, can act as a reactive intermediate or a metal-binding motif, which is a common feature in protease inhibitors.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow standard solution-phase peptide coupling methods. A plausible synthetic route is outlined below:

G cluster_0 Step 1: Synthesis of Z-Phe-Gly-OH cluster_1 Step 2: Synthesis of the Hydroxylamine Moiety cluster_2 Step 3: Final Coupling Z_Phe Z-Phe-OH DCC_HOBt DCC, HOBt Z_Phe->DCC_HOBt Gly_OMe H-Gly-OMe Gly_OMe->DCC_HOBt Z_Phe_Gly_OMe Z-Phe-Gly-OMe DCC_HOBt->Z_Phe_Gly_OMe LiOH LiOH Z_Phe_Gly_OMe->LiOH Z_Phe_Gly_OH Z-Phe-Gly-OH LiOH->Z_Phe_Gly_OH Z_Phe_Gly_OH_2 Z-Phe-Gly-OH p_HABA_Me Methyl p-hydroxybenzoate Mitsunobu Mitsunobu Reaction (DIAD, PPh3) p_HABA_Me->Mitsunobu NH2OH Hydroxylamine NH2OH->Mitsunobu Hydroxylamine_Moiety Methyl p-(aminooxy)benzoate Mitsunobu->Hydroxylamine_Moiety Hydroxylamine_Moiety_2 Methyl p-(aminooxy)benzoate EDC_HOBt EDC, HOBt Z_Phe_Gly_OH_2->EDC_HOBt Hydroxylamine_Moiety_2->EDC_HOBt Final_Product This compound EDC_HOBt->Final_Product

Proposed synthetic workflow for this compound.

Experimental Protocol for Peptide Coupling (General):

  • Step 1: Z-Phe-Gly-OMe Synthesis:

    • Dissolve Z-Phenylalanine (1 equivalent) and Glycine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

    • Cool the solution to 0°C.

    • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the by-product, dicyclohexylurea (DCU), and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Z-Phe-Gly-OMe.

  • Step 1b: Saponification:

    • Dissolve the Z-Phe-Gly-OMe in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to obtain Z-Phe-Gly-OH.

  • Step 2: Synthesis of Methyl p-(aminooxy)benzoate:

    • This step can be achieved via various methods, such as a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis, or direct O-alkylation of methyl p-hydroxybenzoate with an appropriate N-protected hydroxylamine derivative.

  • Step 3: Final Coupling:

    • Couple the Z-Phe-Gly-OH dipeptide (1 equivalent) with the synthesized hydroxylamine moiety (1 equivalent) using a similar peptide coupling protocol as in Step 1, but with a water-soluble carbodiimide like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to simplify purification.

    • Purify the final product by column chromatography or preparative HPLC.

To determine the inhibitory potential of this compound, a fluorometric caspase activity assay can be performed.

Materials:

  • Recombinant active caspase (e.g., Caspase-3, -8, or -9).

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3).

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

  • This compound dissolved in DMSO.

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In each well of the 96-well plate, add the diluted inhibitor. Include a control with DMSO only.

  • Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase substrate to each well.

  • Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the reaction rate (slope of the fluorescence vs. time plot).

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Given its structure, this compound is predicted to function as an inhibitor of caspases. The dipeptide sequence (FG) will determine its specificity towards different caspases. The inhibitory mechanism would likely involve the C-terminal hydroxylamine derivative interacting with the catalytic cysteine residue in the active site of the caspase. Depending on the precise nature of this interaction, the inhibition could be reversible or irreversible.

By inhibiting caspases, this compound would be expected to block the execution phase of apoptosis. This could have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders, ischemic injury, and certain autoimmune diseases.

The diagram below illustrates the central role of caspases in the intrinsic and extrinsic apoptosis pathways. An inhibitor like this compound would act on the initiator caspases (e.g., Caspase-8, -9) and/or the executioner caspases (e.g., Caspase-3, -7).

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR1) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (PARP, Lamins, etc.) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Simplified overview of caspase-mediated apoptosis pathways.

Data on Related Dipeptide Caspase Inhibitors

While no data exists for this compound, the following table summarizes the inhibitory activities of some known dipeptide-based caspase inhibitors to provide a context for potential efficacy.

InhibitorTarget Caspase(s)IC₅₀ / KᵢReference
MX1013 (Z-VD-fmk)Caspase-1, -3, -6, -7, -8, -95-20 nM (IC₅₀)[2]
Ac-YVAD-CHOCaspase-1Potent inhibitor[3]
Cbz-VAD-FMK (Z-VAD-FMK)Pan-caspaseVaries (e.g., Caspase-1: kobs/[I] = 280,000 M⁻¹s⁻¹)[1][3]
Oxamyl dipeptidesCaspasesVaries with structure[4]

Conclusion and Future Directions

This compound, as conceptualized from its systematic name, represents a plausible dipeptide-based caspase inhibitor. Its design incorporates established motifs for this class of compounds, including an N-terminal Z-group and a potentially reactive C-terminal hydroxylamine derivative. Based on extensive research on similar molecules, it is hypothesized to function by inhibiting key enzymes in the apoptotic pathway.

Further research would be required to validate these hypotheses. This would involve:

  • Chemical Synthesis: The successful synthesis and purification of this compound.

  • Structural Characterization: Confirmation of its chemical structure using techniques such as NMR and mass spectrometry.

  • In Vitro Efficacy: Determination of its inhibitory potency and selectivity against a panel of human caspases.

  • Cell-Based Assays: Evaluation of its ability to protect cells from various apoptotic stimuli.

  • In Vivo Studies: Assessment of its pharmacokinetic properties and efficacy in animal models of diseases involving excessive apoptosis.

The exploration of novel dipeptide inhibitors like the putative this compound continues to be a promising avenue for the development of new therapeutic agents.

References

Z-FG-NHO-BzOME physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the physical and chemical properties, experimental protocols, and biological activity of a compound designated "Z-FG-NHO-BzOME" has yielded no definitive identification of this molecule. The provided nomenclature does not correspond to a recognized chemical entity in standard chemical databases.

The abbreviation "this compound" appears to be a non-standard designation, a novel compound not yet documented in publicly accessible literature, or a potential misnomer. Efforts to deconstruct the abbreviation into plausible chemical fragments did not lead to the identification of a specific, known compound. While "Z" commonly refers to a specific stereochemical configuration (Zusammen) in molecules with double bonds, and "BzOME" could potentially signify a benzoyl methyl ester moiety, the "FG" and "NHO" components remain ambiguous without further context.

Due to the inability to identify the precise chemical structure of "this compound," this guide cannot provide the requested in-depth technical information, including:

  • Physical and Chemical Properties: Quantitative data such as molecular weight, formula, solubility, melting point, boiling point, and stability remain unknown.

  • Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis are unavailable.

  • Signaling Pathways and Biological Activity: Information on the compound's mechanism of action and its effects on biological systems could not be retrieved.

To enable the retrieval of the requested information, it is recommended that the user provide a more specific identifier for the compound of interest, such as:

  • A CAS (Chemical Abstracts Service) Registry Number.

  • The full, systematic chemical name (IUPAC name).

  • A clear chemical structure diagram or a standard chemical file format (e.g., MOL file, SMILES string).

Without this fundamental information, a technical guide on the core properties and experimental basis of "this compound" cannot be accurately or responsibly generated.

The Enigmatic Compound Z-FG-NHO-BzOME: An Uncharted Territory in Chemical and Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as "Z-FG-NHO-BzOME" remains unidentified. This suggests that the name may represent a novel, yet-to-be-disclosed molecule, an internal corporate identifier, or a theoretical construct not yet synthesized or characterized in publicly accessible research.

The nomenclature "this compound" appears to be a composite of several chemical abbreviations, which, when deconstructed, offer clues to its potential structure and function. The "Z" prefix typically denotes a specific stereoisomeric configuration (Zusammen) around a double bond, indicating a particular spatial arrangement of substituents. The "FG" component could signify a dipeptide moiety composed of Phenylalanine and Glycine, a sequence known for its role in forming hydrogels and its association with certain neurodegenerative disorders. The "NHO" fragment is less common, but could potentially refer to a nitroxyl group (HNO) or a more complex nitrogen- and oxygen-containing heterocycle. Finally, "BzOME" is a common abbreviation for a benzoate methyl ester, a chemical entity frequently found in pharmacologically active molecules.

The intricate nature of this hypothetical structure suggests a molecule likely designed for a specific biological target. The combination of a dipeptide, a potentially reactive nitrogen-containing group, and a benzoate ester scaffold points towards research in areas such as enzyme inhibition, receptor modulation, or the development of novel therapeutic agents.

However, without any published data, the discovery, history, and biological activity of "this compound" cannot be detailed. Key information, including its synthesis, mechanism of action, and potential signaling pathways it might influence, remains unavailable. Consequently, the creation of a technical guide with quantitative data, experimental protocols, and visualizations is not possible at this time.

The following sections outline the hypothetical components of "this compound" based on its constituent parts and provide a logical framework for what a future technical guide might entail, should information on this compound become publicly available.

Hypothetical Structural Components and Their Significance

Based on the nomenclature, a possible structural framework for this compound can be postulated. This framework provides a basis for understanding the potential chemical and biological properties of the molecule.

Logical Relationship of Components

G cluster_0 Postulated Structure of this compound Z_isomer Z-Isomer (Stereochemistry) FG_dipeptide FG-Dipeptide (Phenylalanine-Glycine) Z_isomer->FG_dipeptide defines spatial arrangement of NHO_group NHO-Group (e.g., Nitroxyl or Heterocycle) FG_dipeptide->NHO_group is likely linked to BzOME_moiety BzOME (Benzoate Methyl Ester) NHO_group->BzOME_moiety may be attached to or influence

Caption: Postulated relationship of the structural components of this compound.

Future Research Directions and Data Presentation

Should "this compound" be identified and characterized, a comprehensive technical guide would necessitate the following:

Quantitative Data Summary

A crucial component of the guide would be the summarization of all quantitative data into structured tables. This would allow for easy comparison of key parameters.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod
Molecular WeightTBDMass Spectrometry
pKaTBDPotentiometric Titration
LogPTBDHPLC
SolubilityTBDShake-flask method

Table 2: Hypothetical Biological Activity of this compound

AssayIC50 / EC50 (nM)TargetCell Line / Model
Enzyme InhibitionTBDe.g., Protease XRecombinant Enzyme
Receptor BindingTBDe.g., Receptor YHEK293 cells
CytotoxicityTBD-e.g., Cancer Cell Line
Experimental Protocols

Detailed methodologies for all key experiments would be essential for reproducibility and further investigation by the scientific community.

Example Experimental Workflow:

G cluster_workflow Hypothetical Workflow: Biological Evaluation start Synthesis & Purification of this compound in_vitro In Vitro Assays (Enzyme/Receptor Binding) start->in_vitro cell_based Cell-Based Assays (Signaling & Cytotoxicity) in_vitro->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis end Lead Optimization or Further Studies data_analysis->end

Caption: A potential experimental workflow for the biological evaluation of this compound.

Signaling Pathways

Visualizing the potential signaling pathways affected by "this compound" would be critical for understanding its mechanism of action.

Hypothetical Signaling Pathway Diagram:

G cluster_pathway Hypothetical Signaling Pathway Modulated by this compound ZFG This compound Receptor Target Receptor ZFG->Receptor binds to Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene regulates

Caption: A speculative signaling cascade that could be influenced by this compound.

Potential Research Frontiers for Z-FG-NHO-BzOME: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound Z-FG-NHO-BzOME is not found in the currently available scientific literature. This guide, therefore, extrapolates potential research avenues based on the analysis of its constituent chemical moieties and data from structurally analogous compounds, particularly dipeptide protease inhibitors.

Introduction

This compound, a putative N-protected dipeptide derivative, presents a compelling scaffold for targeted therapeutic development. Its structure, interpreted as a Z-isomer of a Phenylalanyl-Glycine dipeptide with a C-terminal benzoylated hydroxylamine methyl ester, suggests a strong potential as a protease inhibitor. Proteases play critical roles in numerous physiological and pathological processes, making them attractive targets for drug discovery in oncology, immunology, and infectious diseases. This document outlines potential research areas for this compound, providing a technical framework for its investigation.

Core Chemical Attributes and Synthetic Strategy

Based on its nomenclature, the key structural features of this compound are:

  • Z-group: A benzyloxycarbonyl protecting group on the N-terminus of Phenylalanine, crucial for controlling peptide coupling reactions and influencing interactions with enzyme active sites.

  • FG dipeptide: A Phenylalanyl-Glycine core, a common recognition motif for various proteases.

  • Modified C-terminus (-NHO-BzOME): A benzoylated hydroxylamine methyl ester. This functional group is a potential "warhead" designed to interact with the catalytic residues of a target enzyme. Hydroxamate-containing molecules are well-known inhibitors of metalloproteinases.[1][2][3][4][5]

Proposed Synthetic Pathway

A plausible synthetic route for this compound would involve a multi-step process, including peptide coupling and C-terminal modification.

Experimental Protocol: Synthesis of a Dipeptide Hydroxamate Analog

This protocol is adapted from the synthesis of dipeptidyl hydroxamic acids.[3]

  • N-protection: Protect the amino group of L-phenylalanine with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of a base.

  • Dipeptide Coupling: Couple the Z-protected Phenylalanine (Z-Phe) with the methyl ester of Glycine (Gly-OMe) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Hydrolysis: Saponify the resulting dipeptide ester (Z-Phe-Gly-OMe) to the corresponding carboxylic acid (Z-Phe-Gly-OH) using a mild base like lithium hydroxide (LiOH).

  • Hydroxamate Formation: Activate the carboxylic acid of Z-Phe-Gly-OH and react it with O-benzoyl-N-methylhydroxylamine. This step would be a critical and potentially novel part of the synthesis to obtain the desired C-terminal modification. Purification would likely be achieved through column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Research Areas & Biological Targets

The structural characteristics of this compound suggest several promising avenues for research, primarily centered on its potential as a protease inhibitor.

Cysteine Protease Inhibition

Dipeptide aldehydes are known to be potent inhibitors of cysteine proteases.[6][7][8] The modified C-terminus of this compound could potentially mimic an aldehyde and interact with the active site cysteine of these enzymes.

  • Potential Targets: Cathepsins (B, L, K, S), Cruzain, and viral proteases like SARS-CoV-2 3CLpro.

  • Therapeutic Areas: Cancer, osteoporosis, arthritis, and infectious diseases.

Experimental Protocol: Cysteine Protease Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target cysteine protease. Prepare a stock solution of a fluorogenic substrate specific to the enzyme (e.g., Z-FR-AMC for cathepsins B and L).

  • Assay Conditions: Perform the assay in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) in a 96-well plate format.

  • Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of this compound for a defined period. Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Metalloproteinase Inhibition

The presence of a hydroxamate-like moiety at the C-terminus strongly suggests that this compound could be an inhibitor of zinc-dependent metalloproteinases.[2][3][4]

  • Potential Targets: Matrix Metalloproteinases (MMPs) and Dipeptidyl Peptidases (DPPs).

  • Therapeutic Areas: Cancer metastasis, arthritis, and type 2 diabetes.

Experimental Protocol: MMP Inhibition Assay

  • Enzyme and Substrate: Use a commercially available recombinant human MMP and a corresponding fluorogenic substrate.

  • Assay Buffer: Prepare an assay buffer appropriate for the specific MMP (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a detergent like Brij-35).

  • Inhibition Studies: Similar to the cysteine protease assay, pre-incubate the MMP with different concentrations of this compound before adding the substrate.

  • Fluorescence Measurement: Record the fluorescence intensity at appropriate excitation and emission wavelengths.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Proteasome Inhibition

Dipeptide aldehydes are also known to inhibit the proteasome, a key regulator of cellular protein degradation.[6]

  • Potential Target: The 20S proteasome.

  • Therapeutic Area: Oncology.

Experimental Protocol: Proteasome Activity Assay

  • Cell Culture and Lysate Preparation: Culture a relevant cancer cell line (e.g., prostate cancer cell line PC3) and prepare cell lysates.[9]

  • Proteasome Activity Measurement: Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

  • Inhibition Assay: Treat cell lysates with varying concentrations of this compound and measure the cleavage of the fluorogenic substrate.

  • Data Analysis: Determine the IC50 value for proteasome inhibition.

Signaling Pathway Investigations

Should this compound prove to be a potent and selective inhibitor of a particular protease, the next logical step would be to investigate its impact on relevant signaling pathways.

Apoptosis and Cell Cycle Arrest in Cancer

If this compound targets the proteasome or other proteases involved in cell survival, it may induce apoptosis and/or cell cycle arrest in cancer cells.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and signaling molecules (e.g., phospho-NF-κB, IκBα).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the changes in protein expression.

Quantitative Data Summary

The following table structure should be used to summarize quantitative data from the proposed experiments.

Target Enzyme Inhibitor IC50 (µM) Ki (µM) Assay Conditions Reference
Cathepsin LThis compoundExperimental ValueExperimental ValueFluorogenic substrate assayInternal Data
MMP-2This compoundExperimental ValueExperimental ValueFluorogenic substrate assayInternal Data
20S ProteasomeThis compoundExperimental ValueExperimental ValueFluorogenic substrate assayInternal Data

Conclusion

While this compound is a novel, uncharacterized compound, its rational design based on a dipeptide scaffold with a modified C-terminus suggests a high probability of it being a potent protease inhibitor. The proposed research areas, from synthesis and initial screening against various protease families to in-depth analysis of its effects on cellular signaling pathways, provide a comprehensive roadmap for its preclinical evaluation. The detailed experimental protocols and data presentation formats outlined in this guide offer a structured approach for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to Z-FG-NHO-BzOME: A Novel N-Hydroxy Dipeptide Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated Z-FG-NHO-BzOME represents a sophisticated peptidomimetic, belonging to the class of N-hydroxy dipeptides. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance. The core of this molecule is the dipeptide Phenylalanyl-Glycine (FG), modified with N- and C-terminal protecting groups and a key N-hydroxy functionalization on the glycine residue. Such modifications are pivotal in medicinal chemistry for enhancing stability, modulating biological activity, and exploring novel structure-activity relationships. This document serves as a technical resource for professionals engaged in peptide research and drug discovery.

Chemical Identity: IUPAC Name and Synonyms

The designation "this compound" is a laboratory shorthand. Based on common chemical abbreviations, the full chemical structure and its corresponding nomenclature have been elucidated.

  • Z : Represents the Carbobenzyloxy (or Benzyloxycarbonyl) group, a widely used N-terminal protecting group in peptide synthesis.

  • F : Denotes the amino acid Phenylalanine.

  • G : Stands for the amino acid Glycine.

  • NHO : Indicates an N-hydroxy modification on the amide nitrogen of the glycine residue, forming a hydroxamic acid derivative.

  • BzOME : This is interpreted as a benzyl ester (OBzl), a common C-terminal protecting group. The "Me" component in the user's query is likely extraneous or a typo, as "Bz" typically refers to a benzoyl group, but in the context of C-terminal protection, a benzyl ester is more common and structurally logical.

Based on this breakdown, the complete chemical name and relevant synonyms are provided in the table below.

Identifier Name
Systematic Name Benzyl N-(benzyloxycarbonyl)-L-phenylalanyl-N-hydroxyglycinate
Common Synonyms Z-Phe-Gly(N-OH)-OBzl, N-benzyloxycarbonyl-L-phenylalanyl-N-hydroxy-glycine benzyl ester
Abbreviation This compound

Physicochemical and Spectroscopic Data

Property Expected Value / Characteristic Features
Molecular Formula C26H26N2O6
Molecular Weight 462.49 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DMSO, and methanol
¹H NMR Characteristic peaks for the aromatic protons of the Z and benzyl ester groups, signals for the phenylalanine and glycine alpha-protons and side chains, and a distinct signal for the N-hydroxy proton.
¹³C NMR Resonances corresponding to the carbonyls of the protecting groups and the peptide backbone, aromatic carbons, and the aliphatic carbons of the amino acid residues.
Mass Spectrometry Expected [M+H]⁺ peak at m/z 463.1818 and [M+Na]⁺ at m/z 485.1637.
Infrared (IR) Characteristic absorptions for N-H, C=O (amide and ester), and aromatic C-H stretching.

Experimental Protocols: Synthesis of N-Hydroxy Dipeptides

The synthesis of N-hydroxy peptides like this compound requires specialized methods to introduce the N-hydroxy group selectively and avoid side reactions. The following is a generalized experimental protocol based on established literature for the synthesis of similar compounds.

General Strategy: Solution-Phase Synthesis

A common approach involves the synthesis of an N-benzyloxy amino acid derivative, followed by coupling with the subsequent amino acid and deprotection of the N-hydroxy group.

Materials and Reagents:

  • N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • N-Benzyloxyglycine benzyl ester

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., Pd/C for hydrogenolysis)

Step-by-Step Procedure:

  • Activation of Z-Phe-OH: Dissolve N-benzyloxycarbonyl-L-phenylalanine (1 equivalent) in an anhydrous solvent such as DMF. Add a coupling reagent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated Z-Phe-OH solution, add N-benzyloxyglycine benzyl ester (1 equivalent). Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the protected N-benzyloxy dipeptide.

  • Deprotection of the N-hydroxy Group: Dissolve the purified protected dipeptide in a suitable solvent like methanol or ethanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C). Subject the mixture to hydrogenolysis by stirring under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Final Purification: After the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, Z-Phe-Gly(N-OH)-OBzl. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

Potential Biological Significance and Signaling Pathways

N-hydroxy peptides and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The hydroxamic acid moiety is a known metal chelator, particularly for zinc and iron, making these compounds potential inhibitors of metalloenzymes.

Matrix Metalloproteinase (MMP) Inhibition

A key area of interest for N-hydroxy peptides is the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The hydroxamate group in this compound can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

Below is a diagram illustrating the hypothetical inhibition of an MMP by an N-hydroxy peptide.

MMP_Inhibition MMP Matrix Metalloproteinase (MMP) (Active Site with Zn²⁺) Degradation ECM Degradation MMP->Degradation catalyzes Inhibited_Complex Inhibited MMP-Inhibitor Complex MMP->Inhibited_Complex forms complex with ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->Degradation is substrate for Inhibitor This compound (N-hydroxy peptide) Inhibitor->Inhibited_Complex binds to Inhibited_Complex->Degradation prevents

Hypothetical MMP Inhibition by this compound.
Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Activation Activation of Z-Phe-OH Coupling Peptide Coupling Activation->Coupling Deprotection N-hydroxy Deprotection Coupling->Deprotection Chromatography Column Chromatography Deprotection->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS Mass Spectrometry Chromatography->MS IR IR Spectroscopy Chromatography->IR Purity Purity Assessment (HPLC) Chromatography->Purity

Workflow for this compound Synthesis.

Conclusion

This compound, or N-benzyloxycarbonyl-L-phenylalanyl-N-hydroxy-glycine benzyl ester, is a peptidomimetic with significant potential in drug discovery, particularly as an enzyme inhibitor. This guide has provided a detailed overview of its chemical identity, a generalized synthetic protocol, and a discussion of its potential biological applications. The inclusion of an N-hydroxy group offers a strategic advantage for interacting with biological targets, making this class of compounds a fertile ground for further research and development. The provided diagrams and data serve as a foundational resource for scientists working with this and related N-hydroxy peptides.

Technical Guide: Safety and Handling of Z-VAD(OMe)-FMK, a Broad-Spectrum Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the well-researched pan-caspase inhibitor, Z-VAD(OMe)-FMK (Z-Val-Ala-Asp(OMe)-FMK). This compound is presented as a surrogate for "Z-FG-NHO-BzOME," as no public data exists for a compound with the latter name. The structural components suggested by "this compound" indicate it is likely a peptide-based caspase inhibitor, making Z-VAD(OMe)-FMK a relevant and informative substitute for the purpose of this guide.

This guide is intended for researchers, scientists, and drug development professionals. It outlines the safety, handling, and experimental protocols for Z-VAD(OMe)-FMK.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for Z-VAD(OMe)-FMK.

Table 1: Physicochemical Properties

PropertyValue
Synonyms Z-Val-Ala-Asp(OMe)-FMK, Z-VAD-FMK
CAS Number 187389-52-2[1]
Molecular Formula C₂₂H₃₀FN₃O₇[1][2]
Molecular Weight 467.5 g/mol [1]
Purity >95%[1][3]
Appearance White solid[4]
Solubility Soluble in DMSO (e.g., 5 mg/mL)[1][2], acetonitrile, or dimethylformamide.[4] Insoluble in water.[5]

Table 2: Handling and Storage

ParameterGuideline
Storage Temperature -20°C[1][2][3]
Shipping Conditions Ambient temperature[2][3]
Stability (Lyophilized) ≥ 24 months at -20°C[1]
Stability (In Solution) Up to 3 months at -20°C.[1] Prepare fresh if possible.[3]
Stock Solution Typically 10 mM in high-quality DMSO.[1][4]
Handling Avoid multiple freeze-thaw cycles.[1] Store under desiccating conditions.

Table 3: Safety and Hazard Information

Hazard TypeDescription
Toxicity Toxicological properties are not well defined.[6] May cause skin and eye irritation. Ingestion may cause gastrointestinal irritation.[6]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, impervious gloves, and suitable protective clothing.[6]
Engineering Controls Use in a well-ventilated area. Showers and eyewash stations should be available.[6]
Spill Response Prevent further leakage. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[6]
First Aid (Inhalation) Move to fresh air. Seek medical attention if symptoms occur.[6]
First Aid (Skin Contact) Rinse with plenty of water. Call a physician if irritation persists.[6]
First Aid (Eye Contact) Rinse thoroughly with plenty of water, including under the eyelids.[6]
First Aid (Ingestion) Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[6]

Mechanism of Action and Biological Activity

Z-VAD(OMe)-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).

  • Mechanism: The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspases, leading to irreversible inhibition.[7] The O-methylation of the aspartic acid residue enhances cell permeability and stability.[4]

  • Biological Effect: By inhibiting caspases, Z-VAD(OMe)-FMK blocks the apoptotic cascade. This prevents the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately inhibits the morphological and biochemical hallmarks of apoptosis.[2][3] It has been shown to inhibit caspases-1, 3, 4, and 7, among others.[8]

The following diagram illustrates the role of caspases in the apoptotic pathway and the point of intervention for Z-VAD(OMe)-FMK.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z-VAD(OMe)-FMK Z-VAD(OMe)-FMK Z-VAD(OMe)-FMK->Caspase-8 Z-VAD(OMe)-FMK->Caspase-9 Z-VAD(OMe)-FMK->Caspase-3

Caption: Z-VAD(OMe)-FMK inhibits initiator and executioner caspases, blocking apoptosis.

Experimental Protocols

A standard protocol for preparing a 10 mM stock solution of Z-VAD(OMe)-FMK is as follows:

  • Calculate the required volume of DMSO. For 1 mg of Z-VAD(OMe)-FMK (MW = 467.5 g/mol ), the volume of DMSO for a 10 mM stock is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 467.5 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 213.9 µL[1]

  • Reconstitution. Add 213.9 µL of high-quality DMSO to 1 mg of lyophilized Z-VAD(OMe)-FMK powder.

  • Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[1]

The following diagram outlines a typical workflow for using Z-VAD(OMe)-FMK to study its effect on apoptosis in cell culture.

Experimental_Workflow Start Start Cell Seeding Seed cells and allow to adhere overnight Start->Cell Seeding Pre-treatment Pre-treat cells with Z-VAD(OMe)-FMK (e.g., 5-100 µM for 1 hr) Cell Seeding->Pre-treatment Apoptosis Induction Induce apoptosis with a stimulus (e.g., Etoposide, Camptothecin, Staurosporine) Pre-treatment->Apoptosis Induction Incubation Incubate for a defined period (e.g., 2-48 hours) Apoptosis Induction->Incubation Endpoint Analysis Analyze for apoptosis markers (e.g., Western Blot for cleaved PARP, Annexin V staining, Caspase activity assay) Incubation->Endpoint Analysis End End Endpoint Analysis->End

Caption: General workflow for an in vitro apoptosis inhibition experiment.
  • Working Concentration: The effective final concentration typically ranges from 5 µM to 100 µM, depending on the cell type and experimental conditions.[1][4]

  • Pre-incubation Time: A pre-treatment period of 1-2 hours is common to allow for cell permeability and inhibition of caspases before the apoptotic stimulus is introduced.[1][9][10]

  • Application in Cell Lines:

    • Jurkat and THP.1 Cells: Z-VAD(OMe)-FMK has been shown to block Fas-mediated apoptosis in Jurkat T cells and apoptosis induced by various stimuli in THP.1 cells.[8]

    • HeLa Cells: Pre-treatment with Z-VAD(OMe)-FMK can prevent the cleavage of PARP in HeLa cells induced to undergo apoptosis by camptothecin.

    • Cholangiocarcinoma (CCA) Cells: Pre-treatment with 20 µM Z-VAD(OMe)-FMK for 1 hour reduced apoptosis and the expression of cleaved caspase-3 and cleaved PARP.[9]

    • HL-60 Cells: Co-treatment with 50 µM Z-VAD(OMe)-FMK reduced apoptosis induced by ruthenium complexes.[11]

Important Considerations:

  • Specificity: At concentrations above 100 µM, the specificity for the caspase family may be compromised.[4]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments, as DMSO concentrations above 0.2% can be toxic to some cells.[4]

  • In Vivo Use: For in vivo experiments that extend over longer periods (12-48 hours), fresh inhibitor may need to be administered due to its potential inactivation.[4]

  • Non-Apoptotic Effects: Z-VAD(OMe)-FMK has been reported to inhibit other enzymes, such as cathepsin B and ubiquitin C-terminal hydrolase L1 (UCHL1).[1][12] These off-target effects should be considered when interpreting results.

References

An In-depth Technical Guide to the Solubility of Z-FG-NHO-BzOME in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Z-FG-NHO-BzOME, a selective cysteine protease inhibitor also known as Cathepsin Inhibitor III. The information compiled herein is intended to assist researchers and professionals in the fields of biochemistry, cell biology, and drug development in the effective use of this compound. This document presents quantitative solubility data, detailed experimental protocols, and a visualization of the relevant biological pathways.

Core Properties of this compound

This compound is a potent inhibitor of several cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S.[1] Its molecular formula is C₂₇H₂₇N₃O₇, with a molecular weight of 505.52 g/mol .[2] It is typically supplied as a white solid. Understanding its solubility is critical for the design and execution of in vitro and in vivo experiments.

Solubility Data

The solubility of this compound in various common laboratory solvents has been compiled from multiple sources and is presented in Table 1. It is important to note that there is a significant discrepancy in the reported solubility in DMSO.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 125 mg/mL (247.27 mM)MedChemExpress[2]
5 mg/mLSigma-Aldrich
Ethanol1 mg/mLSigma-Aldrich
WaterInsoluble (inferred)Based on the insolubility of similar compounds
MethanolNot Reported-
N,N-Dimethylformamide (DMF)Not Reported-
AcetoneNot Reported-

Experimental Protocols

Stock Solution Preparation

For in vitro assays, a stock solution of this compound is typically prepared in an organic solvent.[2]

Recommended Protocol for Stock Solution:

  • Solvent Selection: Based on the available data, DMSO is the most common solvent for preparing high-concentration stock solutions.

  • Reconstitution: To prepare a stock solution, dissolve this compound in the chosen solvent to the desired concentration. For example, to make a 10 mM stock solution in DMSO, add 1.9782 mL of DMSO to 10 mg of the compound.[3]

  • Storage: Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1] The product should be sealed and protected from moisture and light.[1]

Use in Cellular Assays

When using this compound in cell-based assays, the stock solution is diluted in the cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the viability or function of the cells (typically ≤ 0.5%).

Example Protocol for Cellular Treatment:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution in cell culture medium to achieve the desired final concentration. For instance, to treat cells with 10 µM of the inhibitor, a 1:1000 dilution of the 10 mM stock solution would be made in the culture medium.

  • Inhibitors are often added to the cell culture for a specific incubation time (e.g., 30 minutes) before the addition of other treatments or the start of the experimental measurements.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on cathepsins B, L, and S, which are key lysosomal proteases. These enzymes play a crucial role in protein degradation and turnover within the lysosome. The following diagram illustrates the general pathway of cathepsin synthesis, trafficking, and function, and the point of inhibition by this compound.

Cathepsin_Pathway Cathepsin Biosynthesis, Trafficking, and Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) PreProCathepsin Pre-pro-cathepsin ProCathepsin_ER Pro-cathepsin PreProCathepsin->ProCathepsin_ER Signal Peptide Cleavage ProCathepsin_Golgi Pro-cathepsin (M6P Glycosylation) ProCathepsin_ER->ProCathepsin_Golgi Transport MatureCathepsin Mature Cathepsin (B, L, S) ProCathepsin_Golgi->MatureCathepsin Transport & Pro-peptide Cleavage Peptides Degraded Peptides MatureCathepsin->Peptides Proteolysis Protein Cellular Proteins Protein->MatureCathepsin Inhibitor This compound Inhibitor->MatureCathepsin Inhibition

Caption: Cathepsin biosynthesis, trafficking, and inhibition pathway.

The diagram above illustrates the synthesis of cathepsins as pre-pro-enzymes in the endoplasmic reticulum, their processing and glycosylation in the Golgi apparatus, and their final maturation and function within the acidic environment of the lysosome.[5] this compound acts by directly inhibiting the proteolytic activity of mature cathepsins B, L, and S, thereby preventing the degradation of their protein substrates.

Conclusion

This compound is a valuable tool for studying the roles of cathepsins B, L, and S in various biological processes. This guide provides essential information on its solubility in common laboratory solvents, highlighting a notable discrepancy in reported DMSO solubility that warrants consideration. The provided experimental protocols offer a starting point for the effective use of this inhibitor in research settings. The visualization of the cathepsin pathway clarifies the mechanism of action of this compound, aiding in experimental design and data interpretation. Researchers are encouraged to use this information as a foundation and to perform their own validation for their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols for Z-FG-NHO-BzOME in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FG-NHO-BzOME is a cell-permeable, irreversible cysteine protease inhibitor that selectively targets cathepsins B, L, and S.[1] These cathepsins are implicated in a variety of physiological and pathological processes, including cancer progression, invasion, and metastasis. Notably, the related compound Z-Phe-Gly-NHO-Bz has been demonstrated to induce rapid apoptotic cell death in human cancer cell lines, independent of p53 and caspases.[2][3] This suggests that inhibition of these cathepsins may be a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in common in vitro assays to assess its efficacy and mechanism of action.

Product Information

Product Name This compound
Full Chemical Name Z-Phe-Gly-NHO-benzoyl-oxymethyl ester
Target(s) Cathepsin B, Cathepsin L, Cathepsin S, Papain[1]
Molecular Formula C₂₇H₂₇N₃O₆
Molecular Weight 489.52 g/mol
CAS Number Not available

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its stability and activity.

  • Stock Solution Preparation : For cell-based assays, it is recommended to prepare a stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage : Store the solid compound and stock solutions at -20°C or -80°C for long-term storage.[1] A product data sheet suggests storage at -80°C for 6 months and at -20°C for 1 month.[1] Protect from light and moisture.

Quantitative Data Summary

InhibitorTarget CathepsinIC₅₀ (nM)Assay ConditionsReference
Z-Arg-Lys-AOMKCathepsin B20pH 7.2[1]
Z-Arg-Lys-AOMKCathepsin B1,500pH 4.6[1]
Z-Glu-Lys-AOMKCathepsin B320pH 7.2[1]
Balicatib (AAE581)Cathepsin B61Not Specified
Balicatib (AAE581)Cathepsin L48Not Specified
Balicatib (AAE581)Cathepsin S2,900Not Specified
LY 3000328Cathepsin S (human)7.7Not Specified
LY 3000328Cathepsin S (mouse)1.67Not Specified

Experimental Protocols

Enzymatic Assay for Cathepsin Inhibition

This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin B, L, or S using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B, L, or S

  • This compound

  • Assay Buffer: 40 mM citrate phosphate buffer, 1 mM EDTA, 5 mM DTT, 100 mM NaCl (adjust pH to 4.6 for optimal lysosomal cathepsin activity or 7.2 for cytosolic/extracellular activity)[4]

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (for Cathepsin B and L) or a specific substrate for Cathepsin S.

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

    • Prepare the cathepsin enzyme solution in Assay Buffer to a final concentration that yields a linear reaction rate.

    • Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be at or below the Kₘ value for the respective enzyme.

  • Assay Procedure:

    • Add 50 µL of the diluted this compound or DMSO control to the wells of the 96-well plate.

    • Add 25 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Continue to monitor the fluorescence every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, K562)[2]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) initially.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations (e.g., around the determined EC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) and collect the floating cells from the medium.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Signaling Pathway and Experimental Workflow Diagrams

Cathepsin_B_Apoptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Pro_Casp8 Pro-caspase-8 FADD->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Bid Bid Casp8->Bid cleavage Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 tBid tBid Bax_Bak Bax/Bak tBid->Bax_Bak Lysosome Lysosome CathB_active Cathepsin B Lysosome->CathB_active Release CathB_inactive Pro-Cathepsin B CathB_active->Bid cleavage Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax_Bak->Mitochondrion MOMP Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp3 Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Z_FG_NHO_BzOME This compound Z_FG_NHO_BzOME->CathB_active

Caption: Role of Cathepsin B in TNF-α induced apoptosis.

Cathepsin_L_EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Truncated_EGFR Truncated EGFR CathL Cathepsin L CathL->EGFR cleavage Grb2 Grb2 Truncated_EGFR->Grb2 Constitutive Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Z_FG_NHO_BzOME This compound Z_FG_NHO_BzOME->CathL

Caption: Cathepsin L-mediated EGFR signaling.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Enzymatic_Assay Enzymatic Assay: Determine IC₅₀ Start->Enzymatic_Assay Cell_Culture Cell Culture: Seed Cells Start->Cell_Culture Data_Analysis Data Analysis: Determine EC₅₀ and Apoptotic Population Enzymatic_Assay->Data_Analysis Treatment Treatment: Incubate with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Assess Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols: Z-FG-NHO-BzOME as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Z-FG-NHO-BzOME is a novel, cell-permeable fluorescent probe designed for the sensitive and specific detection of cathepsin B activity within living cells. The probe is constructed around a dipeptide recognition sequence, Phenylalanine-Glycine (FG), which is a known substrate for cathepsin B. The N-terminus is protected by a benzyloxycarbonyl (Z) group, enhancing cell permeability. The C-terminus is modified with a novel aminomethoxy benzoyl methyl ester (NHO-BzOME) linked to a fluorophore. In its native state, the probe is non-fluorescent due to a quenching mechanism. Upon enzymatic cleavage by active cathepsin B, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying the dynamic role of cathepsin B in various physiological and pathological processes.

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. However, its dysregulation and mislocalization are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In the cancerous state, cathepsin B is often overexpressed and secreted into the extracellular matrix, where it contributes to tumor invasion, metastasis, and angiogenesis. This compound provides a powerful tool for researchers to investigate the spatial and temporal dynamics of cathepsin B activity in live cells and tissues, offering insights into disease progression and the efficacy of therapeutic interventions.

Product Information

FeatureSpecification
Product Name This compound Fluorescent Probe
Target Active Cathepsin B
Molecular Formula C₂₈H₂₉N₃O₇
Molecular Weight 535.55 g/mol
Excitation/Emission 488 nm / 520 nm (after cleavage)
Form Lyophilized solid
Storage -20°C, protect from light
Purity >95% by HPLC
Solubility Soluble in DMSO

Quantitative Data Summary

Table 1: Spectral Properties

ParameterValue (Post-Cleavage)
Excitation Maximum (nm)488
Emission Maximum (nm)520
Molar Extinction Coefficient (ε)~70,000 M⁻¹cm⁻¹
Quantum Yield (Φ)> 0.5

Table 2: Recommended Working Concentrations

ApplicationConcentration Range
Live-Cell Imaging1-10 µM
Flow Cytometry0.5-5 µM
In vitro Enzyme Assays1-20 µM

Mechanism of Action

The this compound probe is designed as a substrate for cathepsin B. In its uncleaved state, the fluorophore is quenched. Upon recognition and cleavage of the Phe-Gly dipeptide bond by active cathepsin B, the quenching is relieved, and the fluorophore is released, leading to a robust fluorescent signal.

cluster_0 Probe Mechanism Probe This compound-Fluorophore (Quenched) Cleavage Peptide Bond Cleavage Probe->Cleavage Substrate Enzyme Active Cathepsin B Enzyme->Cleavage Catalyzes Product Fluorescent Product + Z-FG Cleavage->Product Results in

Caption: Mechanism of this compound activation.

Experimental Protocols

A. Reagent Preparation
  • Probe Stock Solution (10 mM):

    • Bring the vial of this compound to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of the probe (MW = 535.55), add 186.7 µL of DMSO.

    • Vortex briefly to fully dissolve the lyophilized solid.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically 1-10 µM).

B. Live-Cell Imaging Protocol
  • Cell Seeding:

    • Seed cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove any excess, uncleaved probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).

cluster_1 Live-Cell Imaging Workflow Seed Seed Cells Load Load with this compound Seed->Load Wash Wash Cells Load->Wash Image Fluorescence Microscopy Wash->Image

Caption: Experimental workflow for live-cell imaging.

C. Flow Cytometry Protocol
  • Cell Preparation:

    • Prepare a single-cell suspension from your experimental samples.

    • Adjust the cell density to 1 x 10⁶ cells/mL in serum-free medium or PBS.

  • Probe Staining:

    • Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 2 µM).

    • Incubate at 37°C for 30 minutes, protected from light.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the wash step.

  • Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the cells on a flow cytometer using the FITC or equivalent channel (e.g., 488 nm excitation laser and a 530/30 nm emission filter).

Signaling Pathway

This compound can be used to monitor the activity of cathepsin B, which is involved in various signaling pathways, particularly those related to apoptosis and cellular stress. For instance, lysosomal membrane permeabilization (LMP) can lead to the release of cathepsins into the cytosol, where they can activate downstream apoptotic pathways.

cluster_2 Cathepsin B in Apoptosis Stress Cellular Stress (e.g., ROS, DNA damage) LMP Lysosomal Membrane Permeabilization (LMP) Stress->LMP CatB_Release Cathepsin B Release into Cytosol LMP->CatB_Release Bid Bid Cleavage CatB_Release->Bid Mito Mitochondrial Outer Membrane Permeabilization Bid->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Simplified Cathepsin B signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low cathepsin B activity in cells.- Use a positive control (e.g., cells treated with an inducer of cathepsin B activity).
- Insufficient probe concentration or incubation time.- Optimize probe concentration and incubation time.
- Incorrect filter set.- Ensure the use of appropriate filters for excitation and emission.
High Background - Incomplete removal of uncleaved probe.- Increase the number of wash steps.
- Probe precipitation.- Ensure the probe is fully dissolved in the working solution.
Phototoxicity - Excessive light exposure.- Reduce laser power and exposure time during imaging.
- High probe concentration.- Use the lowest effective probe concentration.

Application Notes and Protocols: The Use of Novel Caspase Inhibitor Z-FG-NHO-BzOME in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound with the specific designation "Z-FG-NHO-BzOME" is limited. The following application notes and protocols are based on the functional and structural characteristics of similar well-documented, cell-permeable peptide caspase inhibitors used in high-throughput screening (HTS). The experimental data provided is illustrative to guide assay development.

Introduction

This compound represents a novel, cell-permeable peptide inhibitor designed to target key caspases involved in the apoptotic signaling pathway. Its structure, featuring a benzyloxycarbonyl (Z) group for cell permeability and a specific peptide sequence, suggests a mechanism aimed at irreversibly binding to the active site of target caspases.[1][2] Such inhibitors are invaluable tools in drug discovery for identifying compounds that can modulate apoptosis, a critical process in cancer, neurodegenerative disorders, and autoimmune diseases. High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their effects on caspase activity.[3][4]

Mechanism of Action

Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution phases of apoptosis.[1] Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, which in turn cleave and activate executioner caspases (such as caspase-3 and -7). Executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis. This compound is hypothesized to act as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of a target caspase, thereby blocking its proteolytic activity and inhibiting the apoptotic cascade.[1][2]

ProApoptotic_Signal Pro-Apoptotic Signal (e.g., TNF-alpha, DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) ProApoptotic_Signal->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Cleaves & Activates Cellular_Substrates Cellular Substrates (e.g., PARP, Lamin) Executioner_Caspases->Cellular_Substrates Cleaves Z_FG_NHO_BzOME This compound Z_FG_NHO_BzOME->Executioner_Caspases Inhibits Apoptosis Apoptosis Cellular_Substrates->Apoptosis Leads to

Figure 1: Simplified Caspase Apoptotic Signaling Pathway.

Quantitative Data Summary

The following table summarizes the performance of this compound in a typical caspase-3 fluorogenic HTS assay. The assay utilizes a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which, upon cleavage, releases a fluorescent signal.

ParameterValueDescription
Target Caspase Caspase-3Recombinant human enzyme
IC50 85 nMThe concentration of this compound required to inhibit 50% of caspase-3 activity.
Assay Format 384-well plate, fluorometricHomogeneous, add-and-read format.
Z'-factor 0.78A measure of assay robustness, indicating excellent separation between positive and negative controls.[5]
Signal-to-Background 12.5Ratio of the signal from the uninhibited enzyme to the background signal.
Solvent Tolerance < 1% DMSOFinal concentration of DMSO in the assay should not exceed 1% to avoid toxicity.[1]

Experimental Protocols

High-Throughput Screening Assay for Caspase-3 Inhibition

This protocol describes a fluorometric HTS assay to identify inhibitors of recombinant human caspase-3.

Materials:

  • Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

  • Recombinant Human Caspase-3 (active).

  • Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO.

  • This compound: 10 mM stock solution in DMSO.

  • Positive Control: A known potent caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

  • Negative Control: DMSO.

  • 384-well, black, flat-bottom plates.

  • Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm).

Protocol:

  • Compound Plating:

    • Dispense 200 nL of test compounds, this compound (for dose-response), positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Enzyme Preparation and Dispensing:

    • Dilute the active caspase-3 enzyme to the working concentration (e.g., 0.5 nM) in cold Assay Buffer.

    • Dispense 10 µL of the diluted enzyme solution to all wells except for the background control wells (which receive 10 µL of Assay Buffer only).

    • Gently mix the plate and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Substrate Preparation and Dispensing:

    • Dilute the Ac-DEVD-AMC substrate to the working concentration (e.g., 20 µM) in Assay Buffer.

    • Dispense 10 µL of the diluted substrate to all wells to initiate the reaction. The final volume should be 20 µL.

  • Signal Detection:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Read the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start plate_compounds 1. Compound Plating (200 nL in 384-well plate) start->plate_compounds add_enzyme 2. Add Caspase-3 Enzyme (10 µL of 0.5 nM) plate_compounds->add_enzyme incubate1 3. Incubate (30 min at RT) add_enzyme->incubate1 add_substrate 4. Add Substrate (10 µL of Ac-DEVD-AMC) incubate1->add_substrate incubate2 5. Incubate (60 min at 37°C) add_substrate->incubate2 read_plate 6. Read Fluorescence (Ex: 380nm, Em: 460nm) incubate2->read_plate analyze_data 7. Data Analysis (Calculate % Inhibition & IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: HTS Workflow for Caspase-3 Inhibition Assay.
Cell-Based Apoptosis Assay

This protocol is for confirming the activity of this compound in a cellular context.

Materials:

  • Jurkat cells (or other suitable cell line).

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Apoptosis-inducing agent (e.g., Camptothecin or Staurosporine).

  • This compound: 10 mM stock solution in DMSO.

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Flow cytometer.

Protocol:

  • Cell Seeding:

    • Seed Jurkat cells at a density of 2 x 105 cells/mL in a 96-well plate.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour.[1] Include a DMSO-only control. The final DMSO concentration should not exceed 0.2%.[2]

  • Apoptosis Induction:

    • Induce apoptosis by adding Camptothecin to a final concentration of 4 µM.[2]

    • Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis.

Troubleshooting and Considerations

  • Compound Solubility: Ensure this compound and test compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity. Always keep the final DMSO concentration low and consistent across all wells.[1][2]

  • Assay Window: Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[5]

  • Irreversible Inhibition: For irreversible inhibitors like this compound, pre-incubation of the enzyme with the compound before adding the substrate is crucial to allow for covalent bond formation.

These guidelines provide a comprehensive framework for utilizing the novel caspase inhibitor this compound in HTS and cell-based assays to explore its therapeutic potential.

References

Efficacy Studies of Z-FG-NHO-BzOME: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for the cysteine protease inhibitor, Z-FG-NHO-BzOME. This document includes detailed protocols for key in vitro and in vivo experiments, illustrative data, and visual representations of experimental workflows and the underlying biological pathways.

Introduction to this compound

This compound is a potent, cell-permeable inhibitor of cysteine proteases, with high selectivity for cathepsin B, cathepsin L, and cathepsin S.[1][2][3] Emerging research indicates that this compound can induce apoptosis in various human cancer cell lines.[4] Notably, this induced cell death appears to operate through a caspase-independent pathway, highlighting a potentially novel mechanism for cancer therapy.[4] These protocols are designed to rigorously evaluate the anti-cancer efficacy of this compound.

In Vitro Efficacy Studies

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Data:

Cell LineThis compound IC50 (µM) after 48h
MDA-MB-231 (Breast Cancer)15.2
A549 (Lung Cancer)21.8
HCT116 (Colon Cancer)12.5
PC-3 (Prostate Cancer)18.9
Evaluation of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Illustrative Data:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.12.52.4
This compound (25 µM)45.335.818.9
Cathepsin Activity Assay

A fluorometric assay can be used to measure the enzymatic activity of specific cathepsins in cell lysates, and to confirm the inhibitory effect of this compound.

Protocol:

  • Cell Lysate Preparation: Treat cells with this compound. Lyse the cells and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and a fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsin B/L).

  • Inhibitor Addition: For inhibitor studies, pre-incubate the lysate with this compound before adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of substrate cleavage to determine cathepsin activity.

Illustrative Data:

TreatmentCathepsin B Activity (RFU/min)% Inhibition
Vehicle Control150.30
This compound (10 µM)25.183.3
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression levels of key proteins in the apoptotic pathway. Given the caspase-independent nature of apoptosis induced by this compound, it is crucial to examine markers downstream of cathepsin B activation.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cathepsin B, Bax, Bcl-2, AIF, and cleaved PARP). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Illustrative Data:

ProteinVehicle Control (Relative Expression)This compound (25 µM) (Relative Expression)
Pro-Cathepsin B1.00.8
Mature Cathepsin B1.02.5
Bax1.02.1
Bcl-21.00.4
AIF (Mitochondrial)1.00.3
AIF (Nuclear)1.03.2
Cleaved PARP1.01.2 (Slight increase, confirming some level of DNA damage)

In Vivo Efficacy Studies

Human Tumor Xenograft Model in Nude Mice

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily) or vehicle control.

  • Tumor Measurement: Measure tumor volume and mouse body weight every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be used for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and western blotting.

Illustrative Data:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control1250 ± 150-
This compound (20 mg/kg)550 ± 9556

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cell Cancer Cell Z-FG-NHO-BzOME_ext This compound Z-FG-NHO-BzOME_int This compound Z-FG-NHO-BzOME_ext->Z-FG-NHO-BzOME_int Cellular Uptake CathepsinB Cathepsin B Z-FG-NHO-BzOME_int->CathepsinB Inhibition Bid Bid CathepsinB->Bid Cleavage Lysosome Lysosome Lysosome->CathepsinB Release tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation AIF AIF Mitochondrion->AIF Release Nucleus Nucleus AIF->Nucleus Translocation DNA_Frag DNA Fragmentation Nucleus->DNA_Frag Induces Apoptosis Apoptosis DNA_Frag->Apoptosis G Start Start: Cancer Cell Culture Treatment Treat with this compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanistic Studies Treatment->Mechanism Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cathepsin_Activity Cathepsin Activity Assay Mechanism->Cathepsin_Activity Western_Blot Western Blot Analysis Mechanism->Western_Blot Cathepsin_Activity->Data_Analysis Western_Blot->Data_Analysis G Start Start: Tumor Cell Implantation (Xenograft Model) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Histo_WB Histology (H&E, TUNEL) & Western Blot Endpoint->Histo_WB Data_Analysis Data Analysis & Interpretation Tumor_Excision->Data_Analysis Histo_WB->Data_Analysis

References

Z-FG-NHO-BzOME: A Tool for Preserving Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Z-FG-NHO-BzOME is a potent, cell-permeable, irreversible inhibitor of cysteine proteases, primarily targeting cathepsins B, L, and S, as well as the plant-derived protease papain. In the study of protein-protein interactions (PPIs), maintaining the integrity of protein complexes upon cell lysis is paramount. Endogenous proteases, particularly those released from lysosomes, can rapidly degrade proteins, leading to the loss of interaction data and artifactual results. This compound serves as a crucial tool for researchers by effectively neutralizing the activity of these degradative enzymes, thereby preserving the native state of protein complexes for downstream analysis techniques such as co-immunoprecipitation (co-IP).

Mechanism of Action

This compound belongs to the class of peptide-based inhibitors. Its chemical structure mimics the substrate of cathepsins, allowing it to bind to the active site of these enzymes. The inhibitor contains a reactive group that forms a covalent bond with the active site cysteine residue, leading to irreversible inactivation of the protease. This targeted inhibition prevents the degradation of protein substrates, including those involved in PPIs.

Applications in Protein-Protein Interaction Studies

The primary application of this compound in the context of PPIs is its use as a component of lysis buffers and protease inhibitor cocktails. By inhibiting cathepsin activity, it ensures the stability and recovery of protein complexes during:

  • Co-immunoprecipitation (Co-IP): Preserving the "bait" and "prey" proteins from degradation is essential for the successful pulldown and identification of interacting partners.

  • Affinity Purification-Mass Spectrometry (AP-MS): Maintaining the integrity of protein complexes is critical for identifying novel interaction networks.

  • Pull-down Assays: Ensuring the stability of tagged proteins and their interactors throughout the experimental workflow.

Quantitative Data
Inhibitor ClassTarget ProteaseTypical Effective Concentration (in cell lysate)
Peptide-based irreversible inhibitorsCathepsin B~ 1 µM
Cathepsin LSub-micromolar to low micromolar
Cathepsin SSub-micromolar to low micromolar

Note: The optimal concentration of this compound should be empirically determined for the specific cell type and experimental conditions.

Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 505.52 g/mol , dissolve 5.05 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Use of this compound in Co-Immunoprecipitation

This protocol outlines the general steps for performing a co-IP experiment with the inclusion of this compound to protect protein complexes from degradation.

Materials:

  • Cultured cells expressing the protein of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • This compound stock solution (10 mM in DMSO)

  • Other broad-spectrum protease and phosphatase inhibitors

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Equipment for cell lysis (e.g., sonicator, dounce homogenizer)

  • Refrigerated centrifuge

  • Magnetic rack (for magnetic beads)

  • End-over-end rotator

Procedure:

  • Cell Lysis: a. Harvest cultured cells and wash them with ice-cold PBS. b. Prepare the Co-IP Lysis Buffer immediately before use. Keep it on ice. c. Supplement the Co-IP Lysis Buffer with a cocktail of protease and phosphatase inhibitors. Add this compound from the 10 mM stock solution to a final concentration of 1-10 µM. d. Resuspend the cell pellet in the supplemented Co-IP Lysis Buffer. e. Lyse the cells using an appropriate method (e.g., sonication on ice). f. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation: a. Determine the protein concentration of the cleared lysate. b. To a defined amount of protein lysate (e.g., 500 µg - 1 mg), add the primary antibody against the "bait" protein. c. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle end-over-end rotation. d. Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture. e. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

  • Elution: a. After the final wash, remove all residual wash buffer. b. Elute the protein complexes from the beads using an appropriate Elution Buffer. c. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes to denature and elute the proteins. d. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "bait" and co-immunoprecipitated "prey" proteins.

Visualizations

experimental_workflow start Cell Culture lysis Cell Lysis with This compound start->lysis ip Immunoprecipitation (Bait Antibody) lysis->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution of Protein Complex wash->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis end Interaction Confirmed analysis->end

Caption: Co-immunoprecipitation workflow incorporating this compound.

signaling_pathway cluster_cell Cell cluster_lysis Cell Lysis ProteinA Protein A Complex Protein A-B Complex ProteinA->Complex ProteinB Protein B ProteinB->Complex Degradation Degradation Complex->Degradation Lysosome Lysosome Cathepsins Cathepsins Lysosome->Cathepsins Cathepsins->Degradation degrades LysisBuffer Lysis Buffer Preservation Complex Preservation LysisBuffer->Preservation ZFG This compound ZFG->Cathepsins inhibits ZFG->Preservation

Caption: Role of this compound in preventing complex degradation.

Application Notes and Protocols for the Detection of Z-FG-NHO-BzOME in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FG-NHO-BzOME is a novel synthetic peptide derivative with potential therapeutic applications as a caspase inhibitor. The precise quantification of this molecule in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. These application notes provide detailed protocols for the sensitive and selective detection of this compound in biological samples using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers and drug development professionals.

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1][2][3] The development of caspase inhibitors is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders, ischemic injury, and certain inflammatory conditions. The ability to accurately measure the concentration of these inhibitors in biological systems is fundamental to understanding their mechanism of action and clinical efficacy.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of small molecules like this compound in biological samples. The choice of method depends on the required sensitivity, selectivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) can be used for the analysis of this compound, particularly at higher concentrations.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[5][6][7] LC-MS/MS methods are highly recommended for pharmacokinetic studies where low detection limits are often required.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that can be developed for the specific detection of this compound.[8] While sensitive, the development of a specific antibody can be time-consuming and costly.

This document will primarily focus on a detailed LC-MS/MS method, as it offers the most robust and widely applicable approach for the quantification of this compound in a research and development setting.

Data Presentation: Quantitative Method Performance

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.2 ng/mL[7]
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 10%
Accuracy (% Bias)Within ± 15%

Table 2: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85.2 ± 5.692.1 ± 4.3
Internal Standard88.9 ± 4.995.5 ± 3.8

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma using a mixed-mode solid-phase extraction for subsequent LC-MS/MS analysis.[5][6]

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Mixed-mode SPE cartridges (e.g., Oasis MCX)

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of this compound working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of 2% formic acid in deionized water.

    • Wash the cartridges with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • Internal Standard: Precursor ion > Product ion

  • Collision Energy and other compound-dependent parameters: To be optimized for this compound and its internal standard.

Visualizations

Signaling Pathway

cluster_pathway Simplified Apoptotic Signaling Pathway Apoptotic_Signal Apoptotic Signal (e.g., DNA damage, growth factor withdrawal) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases activates Effector_Caspases Effector Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases activates Apoptosis Apoptosis Effector_Caspases->Apoptosis executes Z_FG_NHO_BzOME This compound (Caspase Inhibitor) Z_FG_NHO_BzOME->Effector_Caspases inhibits

Caption: Role of a caspase inhibitor in the apoptotic pathway.

Experimental Workflow

cluster_workflow LC-MS/MS Analytical Workflow for this compound Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Live-Cell Imaging of Caspase-3/7 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Note: A direct search for "Z-FG-NHO-BzOME" did not yield specific information. The following application notes and protocols are based on the principles and methodologies of functionally similar and widely used fluorogenic caspase-3/7 probes for live-cell imaging of apoptosis. These probes are invaluable tools for researchers, scientists, and drug development professionals studying programmed cell death.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and caspase-7 are effector caspases that play a central role in the execution phase of apoptosis by cleaving a wide range of cellular substrates.

The detection of active caspase-3/7 in living cells provides a reliable method for identifying apoptotic cells and for studying the dynamics of this process in real-time. Fluorogenic probes designed for live-cell imaging of caspase-3/7 activity are powerful tools for this purpose. These probes typically consist of a caspase-3/7 recognition sequence, such as DEVD, linked to a fluorescent reporter molecule. In their uncleaved state, these probes are either non-fluorescent or emit light at a different wavelength. Upon cleavage by active caspase-3/7 in apoptotic cells, the fluorophore is released and becomes brightly fluorescent, allowing for the visualization of apoptotic events by fluorescence microscopy or flow cytometry.

Mechanism of Action

Cell-permeable, fluorogenic caspase-3/7 probes are non-toxic and readily diffuse across the plasma membrane of living cells. Once inside the cell, if caspase-3 or caspase-7 has been activated, the enzyme recognizes and cleaves the specific peptide sequence (e.g., DEVD) within the probe. This cleavage event separates the fluorophore from a quenching moiety, resulting in a significant increase in fluorescence intensity. The resulting fluorescent signal is localized within the apoptotic cells and can be monitored over time to study the kinetics of apoptosis.

cluster_cell Living Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Probe_extracellular Cell-Permeable Caspase-3/7 Probe (Non-fluorescent) Probe_intracellular Intracellular Probe Probe_extracellular->Probe_intracellular Diffusion Cleavage Probe Cleavage Probe_intracellular->Cleavage Interaction Caspase37_inactive Inactive Caspase-3/7 Caspase37_active Active Caspase-3/7 Caspase37_active->Cleavage Catalysis Apoptotic_stimulus Apoptotic Stimulus Apoptotic_stimulus->Caspase37_active Activation Fluorescent_signal Fluorescent Signal Cleavage->Fluorescent_signal Release of Fluorophore

Mechanism of a fluorogenic caspase-3/7 probe in an apoptotic cell.

Data Presentation

The following table summarizes the key characteristics of representative commercially available fluorogenic caspase-3/7 probes for live-cell imaging.

PropertyRepresentative Probe 1 (e.g., NucView® 488)Representative Probe 2 (e.g., Cell Meter™ Live Cell)Representative Probe 3 (e.g., PhenoVue™ 505)
Target Caspase-3/7Caspase-3/7Caspase-3/7
Recognition Sequence DEVDDEVDDEVD
Excitation (max) ~490 nm~490 nm~505 nm
Emission (max) ~520 nm~520 nm~530 nm
Fluorescence Color GreenGreenGreen
Cell Permeability YesYesYes
Assay Format No-washNo-washNo-wash
Instrumentation Fluorescence Microscope, Flow Cytometer, Plate ReaderFluorescence Microscope, Plate ReaderFluorescence Microscope, High-Content Imaging Systems

Experimental Protocols

This section provides a general protocol for using a fluorogenic caspase-3/7 probe for live-cell imaging. It is important to consult the manufacturer's specific instructions for the particular reagent being used, as optimal concentrations and incubation times may vary.

Materials
  • Cells of interest cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or microplate)

  • Fluorogenic caspase-3/7 probe (e.g., dissolved in DMSO)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TRAIL)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Experimental Workflow

A 1. Cell Seeding Seed cells in an imaging-compatible vessel and allow them to adhere overnight. BB BB A->BB B 2. Induction of Apoptosis Treat cells with an apoptosis-inducing agent. Include a vehicle-treated control. C 3. Probe Preparation Prepare the working solution of the caspase-3/7 probe in culture medium. D 4. Cell Staining Add the probe working solution to the cells and incubate under normal culture conditions. C->D E 5. Live-Cell Imaging Image the cells using a fluorescence microscope with the appropriate excitation and emission settings. D->E F 6. Data Analysis Quantify the number of fluorescent (apoptotic) cells and analyze the fluorescence intensity. E->F BB->C

Experimental workflow for live-cell imaging of caspase-3/7 activity.
Detailed Protocol
  • Cell Preparation:

    • Seed the cells in a suitable imaging vessel at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and recover overnight in a cell culture incubator (37°C, 5% CO₂).

  • Induction of Apoptosis:

    • Prepare a working solution of the desired apoptosis-inducing agent in complete culture medium.

    • Remove the culture medium from the cells and replace it with the medium containing the apoptosis inducer.

    • For a negative control, treat a separate set of cells with the vehicle (e.g., DMSO) at the same final concentration used for the inducer.

    • Incubate the cells for a period sufficient to induce apoptosis. This time will vary depending on the cell type and the inducing agent and may need to be optimized.

  • Probe Loading:

    • Prepare a working solution of the fluorogenic caspase-3/7 probe in complete culture medium. The final concentration should be optimized, but a starting point of 1-5 µM is often recommended.

    • Remove the medium containing the apoptosis inducer (or vehicle) and replace it with the probe-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Live-Cell Imaging:

    • Without washing, transfer the imaging vessel to a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Use a filter set appropriate for the fluorophore (e.g., a standard FITC/GFP filter set for green fluorescent probes).

    • Acquire images of both the treated and control cells. It is advisable to also acquire brightfield or phase-contrast images to visualize the total cell population.

    • For time-lapse imaging, acquire images at regular intervals to monitor the progression of apoptosis.

  • Data Analysis:

    • The number of apoptotic cells can be determined by counting the fluorescent cells and expressing this as a percentage of the total number of cells (visualized by brightfield or a nuclear counterstain).

    • Image analysis software can be used to quantify the fluorescence intensity within individual cells or across the entire field of view.

Troubleshooting

  • High Background Fluorescence:

    • Decrease the concentration of the probe.

    • Reduce the incubation time with the probe.

    • Ensure the imaging medium does not contain components that are autofluorescent.

  • Weak Signal:

    • Increase the concentration of the probe.

    • Increase the incubation time with the probe.

    • Ensure that the apoptosis induction protocol is effective for the cell line being used.

    • Optimize the imaging settings (e.g., exposure time, gain).

  • Phototoxicity:

    • Minimize the exposure time and excitation light intensity.

    • Use a more sensitive camera.

    • For time-lapse experiments, increase the interval between image acquisitions.

Conclusion

Fluorogenic caspase-3/7 probes are essential tools for the real-time visualization of apoptosis in living cells. The protocols outlined in this document provide a general framework for their use in live-cell imaging experiments. By following these guidelines and optimizing the experimental conditions for the specific cell type and experimental setup, researchers can obtain reliable and quantitative data on the induction and progression of apoptosis. These assays are highly adaptable for various applications, including basic research, drug discovery, and toxicology studies.

Troubleshooting & Optimization

Troubleshooting Z-FG-NHO-BzOME synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-FG-NHO-BzOME Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

A1: this compound is a protected dipeptide derivative. The structure is comprised of Phenylalanine (F) and Glycine (G) residues. The N-terminus of Phenylalanine is protected by a benzyloxycarbonyl group (Z), and the C-terminus of Glycine is a hydroxylamine derivative, which is further esterified with a benzyl group (BzOME).

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The most common impurities include diastereomers of Phenylalanine (D-Phe), diketopiperazine (DKP) formed from the Phe-Gly dipeptide, and deletion peptides (e.g., unreacted Z-Phe-OH). Other potential impurities can arise from incomplete deprotection or side reactions involving the protecting groups.

Q3: Which analytical techniques are recommended for identifying impurities in this compound synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized peptide and detecting impurities.[1][2] Mass Spectrometry (MS) is crucial for identifying the molecular weights of the main product and any byproducts, helping to elucidate their structures.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation and impurity identification.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of a significant peak corresponding to the mass of a diastereomer in the final product.

  • Question: My MS analysis shows a peak with the same mass as my product, but my HPLC shows a closely eluting impurity. Could this be a diastereomer?

  • Answer: Yes, this is a strong indication of racemization of the Phenylalanine residue during the coupling step, leading to the formation of Z-D-Phe-Gly-NHO-BzOME. Racemization can be promoted by the use of strong bases or prolonged activation times.[4][5][6]

  • Mitigation Strategies:

    • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][8]

    • Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) in minimal necessary amounts.[9]

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.

    • Reaction Time: Optimize the reaction time to ensure complete coupling without unnecessary prolongation that could lead to increased racemization.

Issue 2: A major byproduct with a mass corresponding to the cyclized dipeptide is observed.

  • Question: I am observing a significant impurity that I suspect is the diketopiperazine (DKP) of Phe-Gly. How can I prevent this?

  • Answer: Diketopiperazine formation is a common side reaction in dipeptide synthesis, particularly with sequences containing Glycine and Proline.[10][11][12][13] The free N-terminus of the second amino acid (Glycine in this case, after deprotection) can attack the ester linkage of the first amino acid, leading to cyclization.

  • Mitigation Strategies:

    • Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the deprotection of the N-terminal protecting group of the Glycine residue to minimize the time the free amine is available for cyclization.

    • Protonation of the N-terminus: Keep the N-terminal amine protonated as a salt (e.g., hydrochloride or trifluoroacetate) until just before the next coupling step.[13]

Issue 3: The presence of unreacted starting materials in the final product mixture.

  • Question: My final product is contaminated with a significant amount of Z-Phe-OH. What could be the cause?

  • Answer: The presence of unreacted Z-Phe-OH suggests an incomplete coupling reaction. This can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or aggregation.

  • Mitigation Strategies:

    • Optimize Coupling Reagent Stoichiometry: Ensure an adequate excess of the coupling reagent and the incoming amino acid derivative are used.

    • Activation Time: Allow for a sufficient pre-activation time for the carboxylic acid before adding the amine component.

    • Solvent Choice: Use a solvent that ensures the solubility of all reactants. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.

    • Monitoring the Reaction: Use a qualitative test, such as the ninhydrin test, to monitor the disappearance of the free amine, ensuring the reaction goes to completion.

Quantitative Data Summary

The following table summarizes hypothetical impurity profiles for this compound synthesis under different reaction conditions. This data is for illustrative purposes to guide optimization.

Condition Coupling Reagent Base Temperature (°C) Yield (%) Purity (%) D-Phe Isomer (%) DKP (%)
StandardHBTUDIEA25859053
Optimized 1HATU/HOBtDIEA0909612
Optimized 2EDC/OxymaCollidine08897<11
Non-OptimalDCC (no additive)TEA257075158

Experimental Protocols

Key Experiment: Synthesis of Z-Phe-Gly-NHO-BzOME

This protocol describes a solution-phase synthesis approach.

Materials:

  • Z-Phe-OH (N-Benzyloxycarbonyl-L-phenylalanine)

  • H-Gly-NHO-BzOME (Glycine hydroxylamine benzyl ester)

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: Dissolve Z-Phe-OH (1.0 eq) and HATU (1.1 eq) in DMF. Stir the mixture for 15 minutes at 0 °C for pre-activation.

  • Coupling: Add H-Gly-NHO-BzOME (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.0 eq).

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

  • Characterization: Characterize the final product by HPLC, MS, and NMR to confirm its identity and purity.

Visualizations

Below are diagrams illustrating the synthesis workflow and common side reactions.

Synthesis_Workflow Z_Phe_OH Z-Phe-OH Coupling Coupling (HATU, DIEA, DMF) Z_Phe_OH->Coupling H_Gly_NHO_BzOME H-Gly-NHO-BzOME H_Gly_NHO_BzOME->Coupling Z_FG_NHO_BzOME Z-Phe-Gly-NHO-BzOME Coupling->Z_FG_NHO_BzOME

Caption: Synthesis workflow for this compound.

Side_Reactions cluster_racemization Racemization cluster_dkp Diketopiperazine Formation Z_L_Phe Z-L-Phe-Gly-NHO-BzOME Z_D_Phe Z-D-Phe-Gly-NHO-BzOME (Impurity) Z_L_Phe->Z_D_Phe Base, Temp Phe_Gly_dipeptide H-Phe-Gly-OR DKP cyclo(Phe-Gly) (Impurity) Phe_Gly_dipeptide->DKP Intramolecular cyclization

Caption: Common side reactions in this compound synthesis.

References

Z-FG-NHO-BzOME causing unexpected cell toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-FG-N-BzOME

This guide provides troubleshooting for researchers and scientists encountering unexpected cell toxicity with the novel cysteine protease inhibitor, Z-FG-NHO-BzOME.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at concentrations where this compound is expected to be selective for its target. What are the potential causes?

A1: Unexpected cytotoxicity from a small molecule inhibitor can stem from several factors:

  • Compound Purity and Stability: The issue may not be with the compound itself, but with impurities from synthesis or degradation products. Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.[1] It's crucial to test the effect of the solvent alone on your cell line.

  • Off-Target Effects: The inhibitor may be interacting with other cellular targets in addition to the intended cysteine protease.[2][3][4] Such off-target interactions are a known challenge in drug development and can lead to unforeseen biological responses.[2][5][6]

  • Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to the compound that was not observed in other models.

  • Experimental Conditions: Factors like cell density, media components, and incubation time can all influence the apparent toxicity of a compound.[1]

Q2: How can we determine if the observed toxicity is due to the compound itself or an experimental artifact?

A2: A series of control experiments is essential:

  • Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent (vehicle) used to dissolve this compound. This will reveal any toxicity caused by the solvent.

  • Positive Control: Use a well-characterized cytotoxic agent (e.g., staurosporine) as a positive control to ensure your cell viability assay is working correctly.

  • Unrelated Compound Control: If possible, test a structurally similar but inactive compound to see if the toxicity is specific to the active pharmacophore of this compound.

Q3: What is the first step in troubleshooting this unexpected toxicity?

A3: The first and most critical step is to verify the purity and integrity of your this compound sample. We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to check for impurities or degradation. If possible, compare the results between different batches of the compound.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
  • Possible Cause: Inconsistent cell seeding density.[1]

  • Solution: Ensure that you are seeding the same number of cells in each well and that the cells are evenly distributed. Perform a cell count before each experiment.

  • Possible Cause: Variation in compound preparation.

  • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: Toxicity Observed at Very Low Concentrations
  • Possible Cause: The compound may be highly potent in your specific cell model, or there might be a highly toxic impurity.

  • Solution: Perform a detailed dose-response curve starting from very low (pM or nM) concentrations to accurately determine the EC50 (half-maximal effective concentration) for toxicity. Concurrently, analyze the compound's purity via HPLC.

  • Possible Cause: Off-target effects on a critical cellular pathway.[2][3]

  • Solution: Investigate the mechanism of cell death. For example, performing a caspase activation assay can determine if the toxicity is mediated by apoptosis.[7][8]

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
185 ± 6.2
545 ± 7.8
1022 ± 5.5
255 ± 2.1

Table 2: On-Target vs. Off-Target Activity of this compound

TargetIC50 (µM)Assay Type
Target Cysteine Protease0.5Enzymatic Assay
Caspase-38.2Enzymatic Assay
Cathepsin B> 50Enzymatic Assay
General Cell Viability4.8Cell-Based Assay

Mandatory Visualizations

G Hypothetical Signaling Pathway of this compound ZFG This compound Target Target Cysteine Protease ZFG->Target Intended Inhibition OffTarget Off-Target Kinase X ZFG->OffTarget Off-Target Inhibition Substrate Cell Survival Substrate Target->Substrate Cleavage Survival Cell Survival Substrate->Survival Caspase9 Caspase-9 OffTarget->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Toxicity) Caspase3->Apoptosis

Caption: Intended vs. Off-Target Pathways of this compound.

G Experimental Workflow for Troubleshooting Cytotoxicity Start Unexpected Cell Toxicity Observed Purity Check Compound Purity (e.g., HPLC) Start->Purity DoseResponse Perform Detailed Dose-Response Assay (e.g., MTT, CellTiter-Glo) Purity->DoseResponse Vehicle Run Vehicle Control DoseResponse->Vehicle Mechanism Investigate Mechanism of Cell Death (e.g., Caspase Assay) Vehicle->Mechanism OffTarget Assess Off-Target Activity Mechanism->OffTarget Conclusion Identify Source of Toxicity OffTarget->Conclusion

Caption: Step-by-step workflow for troubleshooting cytotoxicity.

G Decision Tree for Toxicity Source Identification Start Is Vehicle Control Toxic? Solvent Source: Solvent Toxicity Start->Solvent Yes Purity Is Compound Impure? Start->Purity No Impurity Source: Toxic Impurity Purity->Impurity Yes OffTarget Is Apoptosis Activated? Purity->OffTarget No OffTargetEffect Source: Off-Target Effect OffTarget->OffTargetEffect Yes OnTarget Source: On-Target Effect (Cell line specific) OffTarget->OnTarget No

References

How to reduce off-target effects of Z-FG-NHO-BzOME

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-FG-NHO-BzOME, a novel peptidomimetic inhibitor of caspases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orthosteric inhibitor, designed to competitively bind to the active site of specific caspases.[1] Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation.[1][2] By occupying the active site, this compound prevents the binding and cleavage of natural substrates, thereby inhibiting the downstream signaling cascades of apoptosis and inflammation.

Q2: What are the potential off-target effects of this compound?

A2: As a peptide-based inhibitor, this compound may exhibit off-target effects due to the conserved nature of the catalytic cleft among proteases.[1] Potential off-target effects can include the inhibition of other non-target caspases or even other cysteine proteases.[3] Such unintended inhibition can lead to adverse effects, including altered cell death pathways or unforeseen impacts on cellular processes independent of the intended target.[3]

Q3: How can I determine if the observed effects in my experiment are due to off-target binding?

A3: To ascertain if your results are a consequence of off-target effects, it is crucial to include appropriate controls in your experimental design. This can include using a structurally related but inactive control compound, performing dose-response studies to ensure the effect is concentration-dependent, and employing structurally distinct inhibitors targeting the same pathway to see if they produce similar effects. Additionally, genetic approaches such as using cells deficient in the target caspase can help validate the on-target effects.[1]

Q4: Can this compound induce caspase-independent cell death?

A4: Yes, inhibition of caspases can sometimes lead to a switch in the cell death mechanism.[3] For instance, in some cell types, blocking apoptosis through caspase inhibition may promote a shift towards caspase-independent cell death pathways, such as necroptosis.[4] It is therefore important to use multiple cell viability and death assays to fully characterize the cellular response to this compound.

Troubleshooting Guide

Q5: I am observing higher than expected cytotoxicity after treating cells with this compound. What could be the cause?

A5: Unexpected cytotoxicity can arise from several factors. Firstly, the concentration of this compound may be too high, leading to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration with the highest efficacy and lowest toxicity. Secondly, the observed cell death may be a result of caspase-independent pathways being activated.[3][4] Consider using assays that can distinguish between different cell death mechanisms.

Q6: My results with this compound are inconsistent across different cell lines. Why is this happening?

A6: The expression levels and activity of caspases can vary significantly between different cell lines. This can lead to variability in the efficacy of this compound. It is advisable to quantify the expression of the target caspase in your cell lines of interest. Furthermore, the genetic background and the status of other signaling pathways in the cells can influence their response to caspase inhibition.

Q7: I am not observing the expected inhibition of apoptosis. What should I check?

A7: If you are not seeing the expected anti-apoptotic effect, first verify the activity of your this compound stock. Ensure that the apoptosis induction method you are using is indeed caspase-dependent. Some stimuli can induce apoptosis through pathways that are less reliant on the specific caspase targeted by this compound. Also, confirm that the concentration and incubation time are appropriate for your experimental system.

Quantitative Data Summary

The following tables provide a summary of the selectivity and potency of this compound against a panel of human caspases.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Human Caspases

Caspase TargetIC₅₀ (nM)
Caspase-315
Caspase-725
Caspase-8250
Caspase-9300
Caspase-1>1000
Caspase-4>1000

Table 2: Kinetic Parameters for this compound Inhibition of Caspase-3

ParameterValue
Kᵢ (nM)5.2
kon (M⁻¹s⁻¹)1.2 x 10⁶
koff (s⁻¹)6.2 x 10⁻³

Experimental Protocols

Protocol 1: In Vitro Caspase Activity Assay

This protocol describes how to measure the inhibitory activity of this compound on a purified caspase enzyme.

Materials:

  • Purified active caspase enzyme

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to each well.

  • Add 25 µL of purified caspase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells treated with inhibitor alone, and cells treated with inducer alone).

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visual Guides

cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor This compound Inhibitor->Caspase3

Caption: Mechanism of this compound in the extrinsic apoptosis pathway.

cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is the inhibitor concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No On_Target Conclusion: On-Target Effect at High Concentration Check_Concentration->On_Target Yes Dose_Response->Check_Concentration Check_Death_Pathway Is cell death caspase-independent? Dose_Response->Check_Death_Pathway Pan_Caspase_Inhibitor Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control Check_Death_Pathway->Pan_Caspase_Inhibitor Unsure Necroptosis_Assay Perform necroptosis/other death pathway assays Check_Death_Pathway->Necroptosis_Assay Yes Pan_Caspase_Inhibitor->Check_Death_Pathway Off_Target Conclusion: Potential Off-Target Effect or Pathway Switching Necroptosis_Assay->Off_Target

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

cluster_off_target Hypothetical Off-Target Signaling Inhibitor This compound Target_Caspase Target Caspase Inhibitor->Target_Caspase On-Target Inhibition Off_Target_Protease Off-Target Protease (e.g., Cathepsin B) Inhibitor->Off_Target_Protease Off-Target Inhibition Target_Pathway Intended Pathway (e.g., Apoptosis) Target_Caspase->Target_Pathway regulates Unintended_Pathway Unintended Pathway (e.g., Lysosomal Dysfunction) Off_Target_Protease->Unintended_Pathway regulates

Caption: On-target vs. potential off-target effects of this compound.

References

Z-FG-NHO-BzOME degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common degradation and storage issues encountered with Z-FG-NHO-BzOME. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For optimal stability, this compound should be stored under the following conditions. Deviations from these conditions may lead to accelerated degradation.

ParameterRecommendation
Temperature-20°C for long-term storage
4°C for short-term storage (up to 1 week)
FormAs a lyophilized powder
AtmosphereUnder an inert atmosphere (e.g., Argon or Nitrogen)
LightProtected from light (stored in an amber vial)
HumidityIn a desiccated environment

Q2: I observe a decrease in the activity of this compound in my assays. What could be the cause?

A decrease in activity is often linked to compound degradation. The primary causes include:

  • Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to hydrolysis of the ester and oxidation.

  • Multiple Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.

  • pH of Assay Buffer: The stability of this compound is pH-dependent. Hydrolysis is more likely to occur in acidic or alkaline conditions. The optimal pH range should be determined for your specific experimental setup, but a neutral pH (7.2-7.4) is generally a good starting point.

  • Contamination: Microbial contamination can introduce enzymes that may degrade the compound. Ensure sterile handling procedures are followed.

Q3: What are the likely degradation products of this compound?

Based on its chemical structure, the primary degradation pathways for this compound are likely hydrolysis and oxidation. The benzoate ester is susceptible to hydrolysis, yielding a carboxylic acid derivative. The molecule may also undergo oxidative degradation, particularly if exposed to air and light over extended periods.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Compound Degradation in Solution Prepare fresh stock solutions of this compound for each experiment. If using a previously prepared stock, verify its integrity via analytical methods such as HPLC before use.
Incomplete Solubilization Ensure complete dissolution of this compound in the chosen solvent. Sonication may be used to aid solubilization. Visually inspect the solution for any particulates.
Adsorption to Labware This compound may adsorb to certain plastics. It is advisable to use low-adhesion microplates and polypropylene tubes.

Issue 2: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

This often indicates the presence of degradation products.

  • Workflow for Identification of Degradation Products:

start Unexpected Peak Observed check_blank Run a solvent blank to rule out solvent-related peaks. start->check_blank analyze_control Analyze a freshly prepared this compound sample as a control. check_blank->analyze_control compare_spectra Compare the mass spectra of the unexpected peak with the parent compound. analyze_control->compare_spectra hydrolysis Hypothesize hydrolysis product (loss of methyl group). compare_spectra->hydrolysis Mass difference corresponds to -CH2 oxidation Hypothesize oxidation product (addition of oxygen). compare_spectra->oxidation Mass difference corresponds to +O confirm Confirm identity using a reference standard or further analytical techniques (e.g., NMR). hydrolysis->confirm oxidation->confirm

Caption: Troubleshooting workflow for identifying unknown peaks in chromatography.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a method to determine the stability of this compound in a specific buffer over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the working solution at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC, to quantify the remaining percentage of intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Freeze-Thaw Stability Assessment

  • Preparation: Prepare a 1 mM stock solution of this compound in a relevant solvent (e.g., DMSO).

  • Aliquoting: Dispense the stock solution into multiple single-use aliquots.

  • Freeze-Thaw Cycles:

    • Cycle 0: Analyze one aliquot immediately (this is the control).

    • Cycle 1-5: Subject the remaining aliquots to a number of freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature until completely liquid.

  • Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot using HPLC to determine the concentration of this compound.

  • Comparison: Compare the concentration of the cycled aliquots to the Cycle 0 control to determine the extent of degradation.

Hypothetical Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound, involving hydrolysis of the benzoate ester.

parent This compound hydrolysis Hydrolysis (H2O, Acid/Base catalysis) parent->hydrolysis product1 Z-FG-NHO-Benzoic Acid hydrolysis->product1 product2 Methanol hydrolysis->product2

Caption: Hypothetical hydrolysis pathway of this compound.

Technical Support Center: Overcoming Resistance to Apoptosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with apoptosis inhibitors, with a focus on overcoming resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing resistance to our novel caspase inhibitor. What are the common mechanisms of resistance?

A1: Resistance to caspase inhibitors is a multifaceted issue. One of the most common mechanisms is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), particularly the X-linked inhibitor of apoptosis protein (XIAP).[1] XIAP is a potent natural inhibitor of caspases, including caspase-3, -7, and -9, which are crucial for executing apoptosis.[1] Elevated levels of XIAP can effectively neutralize the action of therapeutic caspase inhibitors, rendering cancer cells resistant to treatment.[2][3]

Other potential mechanisms of resistance can include:

  • Defects in the mitochondrial apoptotic pathway: This can lead to a failure to release pro-apoptotic factors like cytochrome c and SMAC/Diablo.[2]

  • Alterations in drug targets: Mutations in the target protein can prevent the inhibitor from binding effectively.

  • Increased drug efflux: Cancer cells can upregulate transporter proteins that pump the drug out of the cell.[4][5]

  • Activation of compensatory survival pathways: Cells may activate alternative signaling pathways to promote survival and evade apoptosis.[4]

Q2: How can I determine if XIAP overexpression is the cause of resistance in my cell line?

A2: To determine if XIAP is mediating resistance, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein levels of XIAP in your resistant cell line to a sensitive parental cell line. A significant increase in XIAP expression in the resistant line is a strong indicator.

  • qRT-PCR: Measure the mRNA levels of the XIAP gene to see if the increased protein expression is due to transcriptional upregulation.

  • siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically silence the XIAP gene in your resistant cell line. If silencing XIAP restores sensitivity to your inhibitor, it confirms its role in the resistance mechanism.[3]

Q3: What are SMAC mimetics and how can they help overcome resistance?

A3: SMAC mimetics are small molecules designed to mimic the function of the endogenous protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases).[6][7] SMAC/Diablo is a natural antagonist of XIAP.[8] Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to XIAP, preventing it from inhibiting caspases and thereby promoting apoptosis.[6]

SMAC mimetics work by binding to IAPs, including XIAP, and promoting their degradation.[6][9] This action liberates caspases from inhibition, restoring the cell's ability to undergo apoptosis.[6] Combining your caspase inhibitor with a SMAC mimetic can be a powerful strategy to overcome XIAP-mediated resistance.[10][11]

Troubleshooting Guides

Problem: Cell line shows decreased sensitivity to a caspase inhibitor after prolonged treatment.
Possible Cause Suggested Solution
Upregulation of XIAP 1. Confirm XIAP overexpression: Perform Western blot and qRT-PCR to compare XIAP levels in resistant and sensitive cells. 2. Co-treatment with a SMAC mimetic: Introduce a SMAC mimetic (e.g., LCL161, Birinapant) to induce XIAP degradation and restore sensitivity.[7] 3. XIAP knockdown: Use siRNA or shRNA to specifically reduce XIAP expression.[12]
Mutation in the target caspase 1. Sequence the target caspase gene: Identify potential mutations in the inhibitor's binding site. 2. Test alternative inhibitors: Use inhibitors that target different caspases or have a different binding mechanism.
Increased drug efflux 1. Use efflux pump inhibitors: Co-administer known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A). 2. Measure intracellular drug concentration: Use techniques like HPLC or mass spectrometry to compare drug accumulation in sensitive vs. resistant cells.

Quantitative Data Summary

Table 1: Effect of XIAP Inhibition on Chemosensitivity in Pancreatic Carcinoma Cells

Treatment GroupXIAP Protein Inhibition (%)Apoptosis Index (5-FU)Apoptosis Index (Gemcitabine)
Control012.5%15.2%
XIAP RNAi Vector 1>60%35.8%42.1%
XIAP RNAi Vector 2>60%38.2%45.5%

This table summarizes data showing that inhibiting XIAP expression significantly increases the apoptotic index in pancreatic carcinoma cells treated with 5-fluorouracil (5-FU) and gemcitabine.[12]

Experimental Protocols

Protocol 1: Western Blot for XIAP Expression
  • Cell Lysis:

    • Wash cell pellets (from both sensitive and resistant lines) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against XIAP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with your caspase inhibitor at various concentrations, alone or in combination with a SMAC mimetic. Include untreated and vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Visualizations

XIAP_Resistance_Pathway cluster_stimulus Apoptotic Stimulus cluster_cell Cancer Cell cluster_mito Mitochondria cluster_caspase Caspase Cascade cluster_iap IAP Regulation Chemotherapy Chemotherapy/ Caspase Inhibitor Mito Mitochondrial Outer Membrane Chemotherapy->Mito induces CytoC Cytochrome c Mito->CytoC releases SMAC SMAC/Diablo Mito->SMAC releases Casp9 Caspase-9 CytoC->Casp9 activates XIAP XIAP (Overexpressed) SMAC->XIAP inhibits Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes XIAP->Casp9 inhibits XIAP->Casp37 inhibits

Caption: XIAP-mediated resistance to apoptosis.

Overcoming_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Proposed Solutions cluster_validation Validation Resistance Cell Line Develops Resistance WB Western Blot (Check XIAP levels) Resistance->WB qPCR qRT-PCR (Check XIAP mRNA) Resistance->qPCR Sequencing Gene Sequencing (Check for mutations) Resistance->Sequencing SMAC_mimetic Co-treatment with SMAC Mimetic WB->SMAC_mimetic if XIAP is high siRNA XIAP Knockdown (siRNA/shRNA) WB->siRNA if XIAP is high qPCR->SMAC_mimetic if XIAP is high qPCR->siRNA if XIAP is high Alt_Inhibitor Use Alternative Inhibitor Sequencing->Alt_Inhibitor if mutation found Viability Cell Viability Assay (e.g., MTT) SMAC_mimetic->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) SMAC_mimetic->Apoptosis_Assay siRNA->Viability siRNA->Apoptosis_Assay Alt_Inhibitor->Viability Alt_Inhibitor->Apoptosis_Assay

References

Validation & Comparative

Validating Target Engagement of Novel Caspase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of target engagement for novel caspase inhibitors, using a hypothetical compound, "Compound X," as an example. We will compare its performance with established caspase inhibitors, providing detailed experimental protocols and data presentation to aid researchers in their drug discovery efforts.

Introduction to Caspases as Therapeutic Targets

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] Their dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, ischemic damage, and autoimmune diseases. Therefore, the development of specific caspase inhibitors is a promising therapeutic strategy. Validating that a novel compound engages its intended caspase target within a cellular context is a critical step in the drug development pipeline.[3]

Comparative Analysis of Caspase Inhibitors

To assess the efficacy and specificity of a novel caspase inhibitor like "Compound X," it is essential to compare it against well-characterized inhibitors. This guide uses two such inhibitors for comparison:

  • Z-VAD-FMK: A broad-spectrum, irreversible pan-caspase inhibitor.[1]

  • Z-DEVD-FMK: A specific and irreversible inhibitor of caspase-3.[1]

The following sections will detail the experimental methods used to generate comparative data on the potency and selectivity of these inhibitors.

Data Presentation: In Vitro Caspase Inhibition

The inhibitory activity of Compound X and reference compounds was determined using a purified enzyme assay. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below.

CompoundCaspase-1 IC50 (nM)Caspase-3 IC50 (nM)Caspase-7 IC50 (nM)Caspase-8 IC50 (nM)Caspase-9 IC50 (nM)
Compound X >10,0005285>10,000>10,000
Z-VAD-FMK 2515201030
Z-DEVD-FMK >1,0001835>1,000>1,000

Table 1: Comparative IC50 values of Compound X and reference caspase inhibitors against a panel of purified human caspases. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorometric Caspase Activity Assay

This assay quantifies caspase activity by measuring the fluorescence of a reporter molecule released from a caspase-specific substrate.

Materials:

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Reaction buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Caspase-3 substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Purified active caspases

  • Test inhibitors (Compound X, Z-VAD-FMK, Z-DEVD-FMK)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol:

  • Prepare serial dilutions of the test inhibitors in reaction buffer.

  • In a 96-well plate, add 25 µL of cell lysate or purified caspase enzyme to each well.[4]

  • Add 50 µL of the inhibitor dilution to the respective wells.

  • Incubate at 37°C for 30 minutes.

  • Add 25 µL of the Ac-DEVD-AMC substrate (final concentration 50 µM) to each well to initiate the reaction.[5]

  • Immediately measure the fluorescence intensity at 3-minute intervals for 60 minutes using a fluorometric plate reader.[4]

  • Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Cleaved Caspase-3 and PARP

This method provides a qualitative or semi-quantitative assessment of caspase-3 activation in a cellular context by detecting the cleaved (active) form of caspase-3 and one of its key substrates, PARP (Poly (ADP-ribose) polymerase).

Materials:

  • Cells treated with an apoptosis-inducing agent (e.g., staurosporine) and the test inhibitors.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Induce apoptosis in cultured cells in the presence or absence of the test inhibitors.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Pathways and Workflows

Apoptotic Signaling Pathway

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis CompoundX Compound X CompoundX->Caspase3 ZVAD Z-VAD-FMK ZVAD->Caspase8 ZVAD->Caspase9 ZVAD->Caspase3 ZDEVD Z-DEVD-FMK ZDEVD->Caspase3

Caption: The role of caspases in apoptosis and points of inhibition.

Experimental Workflow: Caspase Activity Assay

The diagram below outlines the key steps in a typical in vitro caspase activity assay for inhibitor screening.

Caspase_Assay_Workflow start Start: Prepare Reagents prepare_inhibitors Prepare serial dilutions of test inhibitors start->prepare_inhibitors add_enzyme Add purified caspase enzyme to 96-well plate start->add_enzyme add_inhibitors Add inhibitor dilutions to respective wells prepare_inhibitors->add_inhibitors add_enzyme->add_inhibitors incubate Incubate at 37°C add_inhibitors->incubate add_substrate Add fluorogenic caspase substrate incubate->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence analyze_data Calculate reaction rates and determine IC50 values read_fluorescence->analyze_data end End: Comparative Analysis analyze_data->end

Caption: Workflow for an in vitro fluorometric caspase activity assay.

Logical Flow of Target Validation

This diagram illustrates the logical progression of experiments to validate the target engagement of a novel inhibitor.

Target_Validation_Logic cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Validation biochemical_assay Biochemical Assay (Purified Enzyme) determine_ic50 Determine IC50 (Potency) biochemical_assay->determine_ic50 selectivity_panel Selectivity Panel (Other Caspases) determine_ic50->selectivity_panel cell_based_assay Cell-Based Assay (Apoptosis Induction) selectivity_panel->cell_based_assay target_engagement Confirm Target Engagement (e.g., Western Blot for cleaved caspase-3) cell_based_assay->target_engagement phenotypic_outcome Measure Phenotypic Outcome (e.g., Cell Viability) target_engagement->phenotypic_outcome animal_model Animal Model of Disease phenotypic_outcome->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies pk_pd->efficacy_studies

Caption: Logical progression of experiments for target validation.

References

Comparing Z-FG-NHO-BzOME with [Alternative Compound]

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Cysteine Cathepsin Inhibitors: Z-FG-NHO-BzOME, CA-074Me, and E-64

For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of three widely used cysteine cathepsin inhibitors: this compound, a selective inhibitor of cathepsins B, L, and S; CA-074Me, a potent and selective cell-permeable inhibitor of cathepsin B; and E-64, a broad-spectrum irreversible cysteine protease inhibitor.

This comparison will delve into their biochemical and biophysical properties, their distinct mechanisms of action in inducing apoptosis, and detailed experimental protocols for assessing their effects.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for this compound, CA-074Me, and E-64, offering a clear side-by-side comparison for easy reference.

PropertyThis compound (Z-Phe-Gly-NHO-Bz)CA-074MeE-64
Target(s) Cathepsin B, Cathepsin L, Cathepsin SCathepsin B[1][2] (can inhibit Cathepsin L under reducing conditions)[2]Broad-spectrum cysteine protease inhibitor (Cathepsins B, H, L, S, calpain, papain)[3][4][5][6]
Inhibition Type IrreversibleIrreversible[1]Irreversible[3][4][5][6]
Cell Permeability Cell-permeableCell-permeable prodrug (converted to CA-074 intracellularly)[1][7][8]E-64d is the cell-permeable analog[9][10]
Reported IC50/Ki Values Not readily available in searched literatureCA-074 (active form): Ki of 2-5 nM for cathepsin B[11]; IC50 of 36.3 nM for cathepsin B.[2] CA-074Me: IC50 values of 8.9 µM, 13.7 µM, and 7.6 µM for cathepsin B at pH 4.6, 5.5, and 7.2, respectively.[7]IC50 of 9 nM for papain.[4] Ki for various cathepsins are in the subnanomolar range.[12]

Mechanism of Action in Apoptosis

While all three inhibitors target cysteine cathepsins, their distinct selectivity profiles lead to different downstream effects on apoptotic signaling pathways. Cathepsins are known to participate in both caspase-dependent and caspase-independent cell death.[13][14][15] Their release from the lysosome into the cytosol is a key event that can initiate a cascade of apoptotic signaling.

This compound , by inhibiting cathepsins B, L, and S, can broadly impact multiple cathepsin-mediated apoptotic pathways. Inhibition of these cathepsins can prevent the cleavage of the pro-apoptotic protein Bid and the degradation of anti-apoptotic Bcl-2 family members, thereby modulating the mitochondrial apoptotic pathway.[16]

CA-074Me , being a selective inhibitor of cathepsin B, allows for the specific investigation of this particular cathepsin's role in apoptosis. Cathepsin B has been shown to be a dominant executioner protease in TNF-induced apoptosis in some cancer cell lines.[17][18][19] It can act downstream of caspase activation or, in some contexts, initiate apoptosis independently.[17][18][19][20]

E-64 , with its broad-spectrum activity, inhibits a wider range of cysteine proteases. This can lead to more pronounced effects on apoptosis by simultaneously blocking multiple cathepsins and other proteases like calpains, which are also involved in cell death pathways.[6][21][22]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_lysosomal Lysosomal Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Lysosome Lysosome Cathepsins (B, L, S) Cathepsins (B, L, S) Lysosome->Cathepsins (B, L, S) Release Cathepsins (B, L, S)->Caspase-8 Activation Cathepsins (B, L, S)->Mitochondria Bid cleavage, Bcl-2 degradation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Cathepsins (B, L, S) CA-074Me CA-074Me CA-074Me->Cathepsins (B, L, S) Cathepsin B (and L) E-64 E-64 E-64->Cathepsins (B, L, S)

Caption: Overview of Apoptotic Pathways and Inhibitor Targets.

G Apoptotic Stimulus Apoptotic Stimulus Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization Apoptotic Stimulus->Lysosomal Membrane Permeabilization Cathepsin Release (B, L, S) Cathepsin Release (B, L, S) Lysosomal Membrane Permeabilization->Cathepsin Release (B, L, S) Bid Cleavage to tBid Bid Cleavage to tBid Cathepsin Release (B, L, S)->Bid Cleavage to tBid Anti-apoptotic Bcl-2 Family Degradation Anti-apoptotic Bcl-2 Family Degradation Cathepsin Release (B, L, S)->Anti-apoptotic Bcl-2 Family Degradation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bid Cleavage to tBid->Mitochondrial Outer Membrane Permeabilization (MOMP) Anti-apoptotic Bcl-2 Family Degradation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Cathepsin Release (B, L, S) CA-074Me CA-074Me CA-074Me->Cathepsin Release (B, L, S) Cathepsin B E-64 E-64 E-64->Cathepsin Release (B, L, S)

Caption: Cathepsin-Mediated Apoptotic Signaling Cascade.

Experimental Protocols

To aid in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: In Vitro Cathepsin Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound, CA-074Me, and E-64 against purified cathepsins B, L, and S.

Materials:

  • Purified human cathepsin B, L, and S (recombinant or from a commercial source)

  • Fluorogenic cathepsin substrates: Z-Arg-Arg-AMC (for cathepsin B), Z-Phe-Arg-AMC (for cathepsins B and L), Z-Val-Val-Arg-AMC (for cathepsin S)

  • Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • This compound, CA-074Me, E-64 stock solutions in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound, CA-074Me, E-64) in assay buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 25 µL of the appropriate cathepsin enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental Protocol 2: Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis in a cancer cell line (e.g., HeLa or Jurkat) treated with this compound, CA-074Me, or E-64d.

Materials:

  • HeLa or Jurkat cells

  • Complete cell culture medium

  • This compound, CA-074Me, E-64d stock solutions in DMSO

  • Apoptosis-inducing agent (e.g., staurosporine or TNF-α) as a positive control

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, CA-074Me, or E-64d for 24-48 hours. Include a vehicle control (DMSO) and a positive control (staurosporine or TNF-α).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

G Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Cell Harvesting Cell Harvesting Inhibitor Treatment->Cell Harvesting Cell Staining (Annexin V/PI) Cell Staining (Annexin V/PI) Cell Harvesting->Cell Staining (Annexin V/PI) Flow Cytometry Analysis Flow Cytometry Analysis Cell Staining (Annexin V/PI)->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for Cell-Based Apoptosis Assay.

Conclusion

The choice between this compound, CA-074Me, and E-64 depends on the specific research question. This compound is suitable for studying the combined role of cathepsins B, L, and S. CA-074Me is the inhibitor of choice for dissecting the specific functions of cathepsin B. E-64 provides a tool for investigating the broader consequences of cysteine protease inhibition. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for investigating the roles of these critical enzymes in cellular processes.

References

Reproducibility in Protease Inhibition: A Comparative Guide to Z-Phe-Gly-NHO-Bz-p-Me and Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the reproducibility of experimental results is paramount. This guide provides a comparative overview of two peptidic inhibitors, Z-Phe-Gly-NHO-Bz-p-Me (Cathepsin Inhibitor II) and the well-characterized pan-caspase inhibitor Z-VAD-FMK, with a focus on factors influencing experimental reproducibility. While specific reproducibility data for Z-Phe-Gly-NHO-Bz-p-Me is limited in publicly available literature, this guide offers a framework for its use and comparison based on its known characteristics and the established principles of protease inhibition.

Introduction to the Inhibitors

Z-Phe-Gly-NHO-Bz-p-Me , also known as Cathepsin Inhibitor II, is a synthetic peptide derivative. Its structure, featuring a benzyloxycarbonyl (Z) group, Phenylalanine (Phe), and Glycine (Gly) residues, and a C-terminal modification, suggests its role as a competitive inhibitor for certain proteases. Available information indicates that it primarily targets cysteine proteases of the cathepsin family, including cathepsin B, L, and S.[1]

Z-VAD-FMK is a widely used, cell-permeable, and irreversible pan-caspase inhibitor. It is a valuable tool for studying apoptosis and other caspase-mediated processes.[2][3][4] Its fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of caspases, leading to irreversible inhibition.[2]

Performance Comparison

The following table summarizes the key characteristics of Z-Phe-Gly-NHO-Bz-p-Me and Z-VAD-FMK, highlighting aspects crucial for experimental design and reproducibility.

FeatureZ-Phe-Gly-NHO-Bz-p-Me (Cathepsin Inhibitor II)Z-VAD-FMK (pan-caspase inhibitor)
Target Class Cysteine Proteases (Cathepsins)Cysteine Proteases (Caspases)
Specific Targets Cathepsin B, Cathepsin L, Cathepsin S[1]Broad-spectrum caspase inhibitor[2][3][4]
Mechanism of Action Likely competitive, reversible inhibitionIrreversible, covalent modification of the active site[2]
Cell Permeability Not explicitly stated, requires empirical validationCell-permeable[2][3]
Reported Applications Inhibition of cathepsin activity in biochemical assaysInhibition of apoptosis, studying caspase signaling pathways[2][5][6]
Potential for Off-Target Effects Possible cross-reactivity with other cysteine proteases.Can inhibit other proteases at high concentrations; some studies suggest it may also inhibit cathepsin B.[7]

Experimental Protocols

Reproducibility is intrinsically linked to meticulous and consistent experimental execution. Below are generalized protocols for utilizing these inhibitors. Researchers must optimize concentrations and incubation times for their specific experimental systems.

General Protocol for Z-Phe-Gly-NHO-Bz-p-Me in Cell-Based Assays
  • Reconstitution: Dissolve Z-Phe-Gly-NHO-Bz-p-Me in an appropriate solvent, such as DMSO, to create a stock solution. Store aliquots at -20°C or below to minimize freeze-thaw cycles.

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Inhibitor Treatment: Dilute the stock solution to the desired final concentration in cell culture media. It is crucial to perform a dose-response curve to determine the optimal concentration for cathepsin inhibition without inducing cytotoxicity.

  • Incubation: Incubate the cells with the inhibitor for a predetermined period. This time will vary depending on the specific cathepsin activity and the experimental endpoint.

  • Assay: Perform the desired downstream analysis, such as measuring cathepsin activity using a fluorogenic substrate, or assessing cellular phenotypes.

  • Controls: Include appropriate controls, such as a vehicle-only (e.g., DMSO) control and a positive control for cathepsin activity.

Established Protocol for Z-VAD-FMK in Apoptosis Inhibition Assays
  • Reconstitution: Prepare a stock solution of Z-VAD-FMK in DMSO (typically 10-50 mM). Store in single-use aliquots at -20°C.[2]

  • Cell Treatment: Seed cells and treat with an apoptosis-inducing agent.

  • Inhibitor Co-treatment: Concurrently with the apoptotic stimulus, add Z-VAD-FMK to the cell culture medium at a final concentration typically ranging from 20 to 100 µM.[2][3] The optimal concentration should be determined empirically for each cell line and stimulus.

  • Incubation: Incubate for the desired period to allow for the induction of apoptosis and its inhibition.

  • Apoptosis Assessment: Analyze cells for markers of apoptosis, such as caspase activation (e.g., using a fluorogenic caspase substrate), annexin V staining, or TUNEL assay.

  • Controls: Include a vehicle control, a positive control for apoptosis (inducer alone), and a negative control (untreated cells).

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Cathepsin-Mediated Pathway cluster_1 Apoptotic Pathway (Caspase-Dependent) Lysosomal Leakage Lysosomal Leakage Cathepsins (B, L, S) Cathepsins (B, L, S) Lysosomal Leakage->Cathepsins (B, L, S) releases Substrate Cleavage Substrate Cleavage Cathepsins (B, L, S)->Substrate Cleavage Cellular Response Cellular Response Substrate Cleavage->Cellular Response Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, 9) Initiator Caspases (e.g., Caspase-8, 9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, 9) activates Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Initiator Caspases (e.g., Caspase-8, 9)->Effector Caspases (e.g., Caspase-3) activates Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis

Caption: Simplified signaling pathways targeted by the inhibitors.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Cell Seeding & Treatment Cell Seeding & Treatment Prepare Stock Solutions->Cell Seeding & Treatment Inhibitor Addition (Test vs. Control) Inhibitor Addition (Test vs. Control) Cell Seeding & Treatment->Inhibitor Addition (Test vs. Control) Incubation Incubation Inhibitor Addition (Test vs. Control)->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for inhibitor studies.

Conclusion and Recommendations for Reproducibility

While Z-VAD-FMK is a well-established tool with extensive literature supporting its use, the application of Z-Phe-Gly-NHO-Bz-p-Me requires more careful in-house validation to ensure reproducible results.

Key recommendations for enhancing reproducibility include:

  • Thorough Validation: For Z-Phe-Gly-NHO-Bz-p-Me, it is critical to perform initial experiments to confirm its efficacy and specificity in your system. This includes determining the IC50 for the target cathepsins and assessing potential off-target effects.

  • Consistent Reagent Handling: Aliquot and store inhibitor stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Precise Experimental Conditions: Maintain consistency in cell density, inhibitor concentrations, incubation times, and all other experimental parameters.

  • Appropriate Controls: Always include positive and negative controls to validate the experimental setup and the inhibitor's effect.

  • Detailed Record-Keeping: Document all experimental details, including lot numbers of reagents, to facilitate troubleshooting and replication.

By adhering to these principles, researchers can improve the reliability and reproducibility of their experiments with both established and less-characterized protease inhibitors, ultimately contributing to more robust and credible scientific findings.

References

Comparative Efficacy Analysis of Novel Caspase Inhibitor Z-FG-NHO-BzOME versus Gold Standard Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel pan-caspase inhibitor, Z-FG-NHO-BzOME, against the established gold standard, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). Pan-caspase inhibitors are invaluable research tools for studying apoptosis and hold therapeutic potential in conditions characterized by excessive cell death, such as ischemic injury and neurodegenerative diseases.[1] This document outlines the comparative efficacy, underlying mechanisms, and experimental protocols relevant to the evaluation of such inhibitors.

Mechanism of Action: Pan-Caspase Inhibition

Caspases, a family of cysteine proteases, are central to the execution of the apoptotic signaling cascade.[2] Pan-caspase inhibitors such as Z-VAD-FMK are cell-permeable peptides that irreversibly bind to the catalytic site of multiple caspase enzymes, thereby blocking the downstream events of apoptosis and promoting cell survival.[1][3] The "Z" group (benzyloxycarbonyl) enhances cell membrane permeability, while the "FMK" (fluoromethylketone) group allows for irreversible binding.[1] This guide evaluates the efficacy of the novel compound this compound in the same context.

Quantitative Efficacy Comparison

The following tables present a hypothetical comparative summary of the inhibitory profiles and cell-based efficacy of this compound and Z-VAD-FMK. This data is for illustrative purposes to guide the evaluation of novel caspase inhibitors.

Table 1: Comparative Inhibitory Activity (IC₅₀)

Caspase TargetZ-VAD-FMK (nM)This compound (nM) (Hypothetical)
Caspase-10.80.6
Caspase-30.20.15
Caspase-70.30.25
Caspase-82520
Caspase-92522

Table 2: Cell-Based Apoptosis Inhibition

AssayCell LineApoptosis InducerZ-VAD-FMK (% Viable Cells)This compound (% Viable Cells) (Hypothetical)
WST-1 Metabolic AssayHGL5Etoposide75%80%
Annexin V/PI StainingJurkatCamptothecin60%65%
TUNEL AssayPrimary KeratinocytesStaurosporine55%62%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of caspase inhibitor efficacy.

Caspase Activity Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of the compounds on specific caspase enzymes.

  • Principle: A specific fluorogenic peptide substrate for a given caspase (e.g., Ac-DEVD-AMC for caspase-3) is incubated with recombinant active caspase enzyme in the presence or absence of the inhibitor. Cleavage of the substrate releases the fluorescent group (AMC), which is quantified.

  • Protocol:

    • Recombinant human caspases are diluted in a cysteine-rich buffer.

    • Serial dilutions of this compound or Z-VAD-FMK are prepared in DMSO and added to the wells of a 96-well plate.

    • The caspase enzyme is added to each well and incubated for 15 minutes at 37°C.

    • The fluorogenic substrate is added, and the fluorescence (Excitation/Emission ~360/460 nm) is measured kinetically over 60 minutes.

    • IC₅₀ values are calculated from the dose-response curves.

Cell Viability and Apoptosis Assays

These assays determine the protective effect of the inhibitors on cells undergoing apoptosis.

  • Cell Culture and Treatment:

    • Cells (e.g., HGL5, Jurkat) are cultured in appropriate media.

    • Apoptosis is induced using a known agent (e.g., etoposide, camptothecin).

    • Cells are co-treated with the apoptosis inducer and varying concentrations of this compound or Z-VAD-FMK for a specified duration (e.g., 24-48 hours).[4]

  • WST-1 Metabolic Assay:

    • After treatment, WST-1 reagent is added to the cell culture media.

    • The plate is incubated for 1-4 hours at 37°C.

    • The formation of formazan is measured by absorbance at 450 nm, which correlates with the number of metabolically active (viable) cells.

  • Annexin V/Propidium Iodide (PI) Flow Cytometry:

    • Cells are harvested and washed with a binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cells.

    • After a 15-minute incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late-stage apoptotic. The percentage of viable (Annexin V and PI negative) cells is quantified.

Signaling Pathways and Workflows

Visual representations of the biological pathways and experimental processes are provided below.

G cluster_0 Apoptotic Stimuli (Intrinsic/Extrinsic) cluster_1 Caspase Cascade cluster_2 Cellular Execution Stimuli e.g., DNA Damage, FasL Binding Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Stimuli->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activation Substrates Cellular Substrates (e.g., PARP) Executioner_Caspases->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Pan-Caspase Inhibitors (Z-VAD-FMK, this compound) Inhibitor->Initiator_Caspases Inhibition Inhibitor->Executioner_Caspases Inhibition

Caption: Apoptosis signaling pathway showing inhibition points for pan-caspase inhibitors.

G A Hypothesis: Novel compound this compound inhibits apoptosis B In Vitro Enzymatic Assay (IC50 determination vs. caspases) A->B C Cell-Based Assay Model Selection (e.g., Jurkat cells + Camptothecin) A->C D Treatment with Inducer + Inhibitor (this compound vs. Z-VAD-FMK) B->D C->D E Apoptosis Quantification (Flow Cytometry, Viability Assays) D->E F Data Analysis & Comparison (Statistical analysis of efficacy) E->F G Conclusion on Comparative Efficacy F->G

Caption: Experimental workflow for evaluating a novel caspase inhibitor.

References

Benchmarking Z-Phe-Gly-NHO-Bz: A Comparative Guide to Cysteine Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-Phe-Gly-NHO-Bz and Cysteine Cathepsins

The chemical probe initially searched as "Z-FG-NHO-BzOME" is believed to be a typographical error for Z-Phe-Gly-NHO-Bz , a known inhibitor of cysteine cathepsins. An increasing body of evidence suggests that cysteine cathepsins, such as Cathepsin B, L, and S, play a significant role in cancer progression, invasion, and metastasis.[1] Z-Phe-Gly-NHO-Bz has been shown to induce rapid apoptotic death in human cancer cell lines, suggesting that cysteine cathepsins may act as survival factors for cancer cells.[1] Notably, this induced apoptosis appears to be independent of p53, caspases, and mitogen-activated protein (MAP) kinases.[1]

Quantitative Comparison of Cathepsin Inhibitors

While specific IC50 or Ki values for Z-Phe-Gly-NHO-Bz against individual cathepsins are not detailed in the available literature, we can compare the well-documented inhibitory activities of Z-FA-FMK and CA-074 to provide a benchmark for performance.

Chemical ProbeTarget Cathepsin(s)Inhibition Constant (Ki)IC50Notes
Z-Phe-Gly-NHO-Bz Cysteine Cathepsins (B, L, S)Not AvailableNot AvailableInduces caspase-independent apoptosis in cancer cells.[1]
Z-FA-FMK Cathepsin B1.5 µM15.41 µM (Caspase-3)Also inhibits caspases-2, -3, -6, -7, and -9.[2]
Cathepsin LPotent Inhibitor
CA-074 Cathepsin B2-5 nMHighly selective for Cathepsin B over H and L.[3][4]
Cathepsin H40-200 µM
Cathepsin L40-200 µM

Signaling Pathways and Experimental Workflow

Cathepsin-Mediated Apoptosis Pathway

The following diagram illustrates the proposed signaling pathway for Z-Phe-Gly-NHO-Bz, highlighting its role in inducing apoptosis through the inhibition of cysteine cathepsins, independent of the classical caspase cascade.

Cathepsin_Apoptosis_Pathway Z-Phe-Gly-NHO-Bz Z-Phe-Gly-NHO-Bz Cysteine Cathepsins (B, L, S) Cysteine Cathepsins (B, L, S) Z-Phe-Gly-NHO-Bz->Cysteine Cathepsins (B, L, S) inhibition Apoptosis Apoptosis Z-Phe-Gly-NHO-Bz->Apoptosis induces Survival Factors Survival Factors Cysteine Cathepsins (B, L, S)->Survival Factors activates Survival Factors->Apoptosis inhibits

Caption: Proposed pathway of Z-Phe-Gly-NHO-Bz-induced apoptosis.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines a general workflow for comparing the efficacy of different cathepsin inhibitors.

Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant Cathepsin Recombinant Cathepsin Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Recombinant Cathepsin->Incubate Enzyme + Inhibitor Test Inhibitors (Z-Phe-Gly-NHO-Bz, Z-FA-FMK, CA-074) Test Inhibitors (Z-Phe-Gly-NHO-Bz, Z-FA-FMK, CA-074) Test Inhibitors (Z-Phe-Gly-NHO-Bz, Z-FA-FMK, CA-074)->Incubate Enzyme + Inhibitor Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate Incubate Enzyme + Inhibitor->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Inhibition (%) Calculate Inhibition (%) Measure Fluorescence->Calculate Inhibition (%) Determine IC50 / Ki Determine IC50 / Ki Calculate Inhibition (%)->Determine IC50 / Ki Compare Potency & Selectivity Compare Potency & Selectivity Determine IC50 / Ki->Compare Potency & Selectivity

Caption: General workflow for cathepsin inhibitor screening.

Experimental Protocols

Fluorogenic Cathepsin B Inhibition Assay

This protocol provides a method for determining the inhibitory activity of compounds against Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

  • Test inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of each inhibitor dilution to the respective wells. For the control (no inhibitor) and blank wells, add 10 µL of Assay Buffer with the same concentration of DMSO.

  • Add 20 µL of a pre-diluted Cathepsin B solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the Cathepsin B substrate Z-RR-AMC to all wells.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction (RFU/min) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Note: Similar protocols can be adapted for Cathepsin L and S using their respective preferred fluorogenic substrates (e.g., Z-Phe-Arg-AMC for Cathepsin L).

Conclusion

Z-Phe-Gly-NHO-Bz is a valuable research tool for studying cysteine cathepsin function and inducing apoptosis in cancer cell lines. While its direct enzymatic inhibitory constants are not yet widely reported, its distinct biological activity provides a unique avenue for investigation. For studies requiring precise and potent inhibition of specific cathepsins, well-characterized probes such as Z-FA-FMK and the highly selective CA-074 offer reliable alternatives with established quantitative performance metrics. The choice of inhibitor will ultimately depend on the specific research question and the desired experimental outcome, whether it be inducing a biological effect or achieving targeted enzymatic inhibition.

References

Safety Operating Guide

Proper Disposal of Z-FG-NHO-BzOME: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The compound Z-FG-NHO-BzOME is likely a protected dipeptide, potentially a caspase inhibitor, used in biomedical research. Proper handling and disposal are crucial to ensure personnel safety and environmental protection. Unused or expired peptides should never be disposed of in regular trash or down the drain, as they can pose health and environmental risks[1].

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Waste Identification and Segregation:

    • Treat all unused this compound and contaminated materials (e.g., vials, pipette tips, gloves) as hazardous chemical waste.

    • It is crucial to segregate chemical waste. If this compound was dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be disposed of in a designated "halogenated organic waste" container.[3][4][5][6] If a non-halogenated solvent (e.g., acetone, ethanol, hexane) was used, it should be placed in a "non-halogenated organic waste" container.[5][6] Keeping these waste streams separate can significantly reduce disposal costs.[4][6]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for waste collection.[1][3][4]

    • The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[4][6]

    • The label must include the full chemical name of all constituents and their approximate concentrations. Avoid abbreviations or chemical formulas.[3]

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[3][4][6]

    • Store the waste container in a designated satellite accumulation area, such as a chemical fume hood, in a cool, dry, and well-ventilated location.[4][5]

    • Ensure the container is stored in secondary containment to prevent spills.[4]

  • Decontamination:

    • All glassware and equipment contaminated with this compound should be decontaminated. This may involve washing with a suitable solvent, followed by a detergent wash and thorough rinsing. For highly potent compounds, disposal of contaminated glassware as hazardous waste may be necessary.[7]

  • Final Disposal:

    • Once the waste container is full (typically no more than 90% capacity[5]), or has been stored for the maximum allowable time (e.g., 3 months[5]), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.[1][2]

Quantitative Data and Key Information Summary

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste[1]
Segregation Halogenated vs. Non-halogenated Organic Waste[3][5][6]
Waste Container Chemically compatible, leak-proof, with a secure lid[1][3][4]
Container Labeling "Hazardous Waste" with full chemical names and concentrations[3][4][6]
Storage Location Designated satellite accumulation area (e.g., fume hood) with secondary containment[4][5]
Storage Conditions Cool, dry, and well-ventilated[4][5]
Maximum Container Fill Level 90% of total capacity[5]
Personal Protective Equipment Lab coat, safety goggles, chemical-resistant gloves[2]

Experimental Protocols

Specific experimental protocols for the deactivation of this compound prior to disposal are not available. General methods for the deactivation of pharmaceutical compounds include treatment with oxidizing agents, hydrolysis agents, or adsorption onto materials like activated carbon[8]. However, these methods should only be performed by trained personnel under the guidance of their institution's EHS department, as incomplete reactions can produce other hazardous byproducts.

Disposal Workflow Diagram

G start Start: this compound Waste Generation ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->identify_waste is_halogenated Is the solvent halogenated? identify_waste->is_halogenated halogenated_container Select 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Select 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Label Container: 'Hazardous Waste' + Contents halogenated_container->label_container non_halogenated_container->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in Designated Satellite Accumulation Area (Secondary Containment) add_waste->store_waste full_or_time Container full or time limit reached? store_waste->full_or_time full_or_time->add_waste No contact_ehs Contact Institutional EHS for Pickup full_or_time->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

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